VAL-083
Description
Dianhydrogalactitol is a bifunctional hexitol derivative with potential antineoplastic activity. Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest. (NCI04)
DIANHYDROGALACTITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
One of the cytotoxic dihalohexitols that alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in a disruption of DNA function and cell cycle arrest. It has antineoplastic activity and also causes bone marrow toxicity.
See also: Mitolactol (related).
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFJXZWCNVJTMK-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C2CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878831 | |
| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00101 [mmHg] | |
| Record name | Dianhydrogalactitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2022 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
23261-20-3 | |
| Record name | Dianhydrogalactitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dianhydrogalactitol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianhydrogalactitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIANHYDROGALACTITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S465RYF7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of VAL-083 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA alkylating agent that has demonstrated a distinct mechanism of action in the context of glioblastoma (GBM), the most aggressive primary brain tumor in adults. Its unique cytotoxic properties, particularly its ability to overcome resistance to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), have positioned it as a compound of significant interest. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-glioblastoma activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: DNA Interstrand Cross-linking at N7-Guanine
This compound exerts its cytotoxic effects primarily through the induction of DNA damage. As a bi-functional alkylating agent, it forms covalent bonds with DNA, leading to the formation of interstrand cross-links (ICLs).[1][2][3] Unlike TMZ and nitrosoureas, which predominantly alkylate the O6 position of guanine, this compound uniquely targets the N7 position of guanine.[2][4] This distinction is critical as it circumvents the primary mechanism of TMZ resistance mediated by the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[4][5] Tumors with an unmethylated MGMT promoter express high levels of the MGMT protein, which efficiently repairs O6-guanine alkylation, rendering TMZ ineffective. This compound's activity is independent of MGMT expression, making it a potential therapeutic option for a significant portion of GBM patients with unmethylated MGMT promoters.[4][6]
The formation of ICLs by this compound poses a formidable challenge to the cell's DNA repair machinery. These lesions physically block DNA replication and transcription, ultimately leading to the generation of DNA double-strand breaks (DSBs).[2][3] The accumulation of irreparable DSBs triggers downstream signaling cascades that culminate in cell cycle arrest and apoptosis.
Cellular Response to this compound-Induced DNA Damage
Activation of the DNA Damage Response (DDR) Pathway
The presence of this compound-induced DSBs activates a complex signaling network known as the DNA Damage Response (DDR). This response is primarily orchestrated by two master kinases: Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[2][7] Upon sensing DSBs, ATM is activated and, in turn, phosphorylates a cascade of downstream effector proteins, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[2][8] Similarly, the ATR-Chk1 pathway is also activated in response to the replication stress caused by this compound-induced DNA lesions.[7][8][9] A key marker of DSBs, the phosphorylated histone variant H2AX (γH2AX), is also rapidly induced following this compound treatment.[3]
dot
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. The DNA damage/repair cascade in glioblastoma cell lines after chemotherapeutic agent treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Dual treatment with this compound and AZD1775 shows potent anti-tumor activity in diffuse midline glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
VAL-083 Blood-Brain Barrier Permeability: A Technical Guide
A Comprehensive Analysis of Central Nervous System Penetration for Glioblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the blood-brain barrier (BBB) permeability of VAL-083 (dianhydrogalactitol), a first-in-class, bifunctional DNA alkylating agent under investigation for the treatment of glioblastoma (GBM) and other central nervous system (CNS) tumors. This compound's ability to effectively cross the BBB is a critical attribute for a CNS chemotherapeutic, and this document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound is a small-molecule chemotherapeutic that has demonstrated the ability to readily cross the blood-brain barrier and accumulate in brain tumor tissue.[1][2][3] Clinical and preclinical studies have shown that this compound reaches therapeutically relevant concentrations in the central nervous system. Pharmacokinetic data from clinical trials in GBM patients reveal that cerebrospinal fluid (CSF) concentrations of this compound are at least as high as those in plasma.[4] Specifically, one study in newly diagnosed GBM patients reported a CSF to plasma ratio of 1.24 ± 0.35 two hours post-infusion.[5][6] Furthermore, the half-life of this compound in the CSF is significantly longer than in plasma, suggesting sustained exposure in the CNS.[5][6] The mechanism of this compound's transport across the BBB is under investigation, with evidence suggesting a potential role for glucose transporters, given its structural similarity to hexitol sugars.[4][5] This efficient CNS penetration, combined with its distinct mechanism of action that circumvents common resistance pathways in GBM, positions this compound as a promising agent for treating brain tumors.[1][7]
Data Presentation: Quantitative Analysis of this compound BBB Permeability
The following tables summarize the key quantitative data from preclinical and clinical studies on the blood-brain barrier permeability and CNS pharmacokinetics of this compound.
| Parameter | Value | Species | Matrix | Study Type | Reference |
| CSF/Plasma Ratio | 1.24 ± 0.35 | Human | CSF/Plasma | Clinical | [5][6] |
| CSF Half-life (t½) | ~20 hours | Human | CSF | Clinical | [5][6] |
| Plasma Half-life (t½) | ~1-2 hours | Human | Plasma | Clinical | [8] |
| Peak CSF Concentration | Occurs at ~1-2 hours post-IV infusion | Human | CSF | Clinical | [4] |
Table 1: this compound Pharmacokinetic Parameters in Human CNS
| Animal Model | Tumor Model | Key Findings | Reference |
| Rag2 Mice | Intracranial Human GBM Xenografts (U251 & BT74) | This compound accumulates in brain tumor tissue and demonstrates efficacy in both temozolomide-sensitive and -resistant tumors. |
Table 2: Summary of Preclinical In Vivo Studies Demonstrating this compound Brain Accumulation
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound's BBB permeability are provided below. Where specific protocols for this compound are not publicly available, representative protocols for analogous studies are presented.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common method for assessing the permeability of a compound across an in vitro BBB model, often using a transwell system with brain endothelial cells.
Objective: To determine the rate and extent of this compound transport across a cellular model of the blood-brain barrier.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or primary porcine brain endothelial cells.
-
Astrocyte-conditioned medium or co-culture with primary astrocytes.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium (e.g., EBM-2 supplemented with growth factors).
-
This compound standard.
-
Lucifer yellow or another paracellular marker.
-
LC-MS/MS system for quantification.
Protocol:
-
Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell inserts. For co-culture models, seed astrocytes on the basolateral side of the well.
-
Model Maturation: Culture the cells for several days to allow for the formation of a tight monolayer, mimicking the BBB.
-
Barrier Integrity Measurement: Assess the integrity of the endothelial monolayer by measuring transendothelial electrical resistance (TEER) and the permeability to a paracellular marker like Lucifer yellow.
-
Permeability Assay:
-
Add this compound at a known concentration to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the collected volume with fresh medium.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound accumulation in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
In Vivo Rodent Brain Tissue Distribution Study
This protocol outlines a typical in vivo study to determine the concentration of this compound in the plasma, brain, and tumor tissue of a rodent model.
Objective: To quantify the distribution of this compound to the brain and brain tumor tissue following systemic administration.
Animal Model:
-
Immunocompromised mice (e.g., Rag2 or nude mice).
-
Intracranial implantation of human glioblastoma cells (e.g., U251).
Protocol:
-
Tumor Implantation: Surgically implant human GBM cells into the brains of the mice. Allow tumors to establish for a specified period.
-
Drug Administration: Administer this compound to the tumor-bearing mice via a clinically relevant route (e.g., intravenous injection).
-
Sample Collection: At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), euthanize cohorts of mice.
-
Tissue Harvesting:
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to obtain plasma.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Excise the brain. Dissect the tumor tissue from the surrounding normal brain tissue.
-
-
Tissue Homogenization and Extraction:
-
Weigh the brain and tumor tissue samples.
-
Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.
-
-
Sample Analysis: Quantify the concentration of this compound in plasma, brain homogenate, and tumor homogenate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma and tumor-to-plasma concentration ratios at each time point.
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol provides a general framework for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification.
Objective: To accurately and precisely measure the concentration of this compound in plasma, CSF, and brain tissue homogenates.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Method Development:
-
Sample Preparation: Optimize a protein precipitation and/or extraction method to efficiently recover this compound from the biological matrix and remove interfering substances.
-
Chromatographic Separation: Develop a gradient elution method using a suitable C18 column to achieve good separation of this compound from matrix components.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., ion source conditions, collision energy) for sensitive and specific detection of this compound using multiple reaction monitoring (MRM).
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Glucose Transporter Substrate Assay
This protocol describes an in vitro assay to investigate whether this compound is a substrate for glucose transporters like GLUT1.
Objective: To determine if this compound is transported by specific glucose transporters.
Materials:
-
Cell line with known expression of the glucose transporter of interest (e.g., HEK293 cells overexpressing GLUT1).
-
This compound.
-
Known substrate of the transporter (e.g., D-glucose) as a positive control.
-
Known inhibitor of the transporter (e.g., BAY-876 for GLUT1) to confirm specificity.
-
LC-MS/MS for this compound quantification.
Protocol:
-
Cell Culture: Culture the cells expressing the glucose transporter.
-
Uptake Assay:
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with this compound at various concentrations and for different time periods.
-
To determine specificity, perform parallel incubations in the presence of the transporter inhibitor or a high concentration of the natural substrate.
-
-
Cell Lysis and Analysis:
-
Wash the cells to remove extracellular this compound.
-
Lyse the cells to release the intracellular contents.
-
Quantify the intracellular concentration of this compound using LC-MS/MS.
-
-
Data Analysis: Compare the uptake of this compound in the presence and absence of the inhibitor/competing substrate to determine if it is a substrate of the transporter.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound's interaction with the blood-brain barrier.
Caption: Mechanism of this compound crossing the blood-brain barrier.
References
- 1. Development and validation of an ultra-performance liquid chromatography with tandem mass spectrometry method for determination of soluble repulsive guidance molecule A in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protein extraction from cryopreserved brain tissue samples - Biospecimen Research Database [brd.nci.nih.gov]
- 3. onclive.com [onclive.com]
- 4. youtube.com [youtube.com]
- 5. KS03.5.A EVALUATION OF this compound IN GBM AGILE, A PHASE 3 REGISTRATION PLATFORM TRIAL FOR NEWLY DIAGNOSED AND RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. delmarpharma.com [delmarpharma.com]
- 8. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of VAL-083: A Technical Guide to its MGMT-Independent Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated a unique mechanism of cytotoxicity independent of O6-methylguanine-DNA methyltransferase (MGMT), a key resistance mechanism to standard-of-care temozolomide (TMZ) in glioblastoma (GBM). This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's therapeutic action, supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways. This compound's ability to induce interstrand cross-links at the N7 position of guanine, leading to irreparable DNA double-strand breaks, cell cycle arrest, and apoptosis, positions it as a promising agent for overcoming chemoresistance in GBM and other challenging malignancies.
Introduction: Overcoming Temozolomide Resistance in Glioblastoma
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat primary brain tumors. The standard-of-care chemotherapy, temozolomide (TMZ), is an alkylating agent that induces cytotoxicity by methylating DNA, primarily at the O6 position of guanine. However, the efficacy of TMZ is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the methyl adducts from the O6 position of guanine, thereby repairing the DNA damage and conferring resistance to TMZ. A significant portion of GBM patients exhibit an unmethylated MGMT promoter, leading to high MGMT expression and poor response to TMZ.[1][2]
This compound has emerged as a potential solution to this challenge. It is a small molecule that readily crosses the blood-brain barrier and exerts its cytotoxic effects through a mechanism distinct from that of TMZ, rendering it active in MGMT-proficient, TMZ-resistant GBM cells.[1][3][4] This guide will dissect the molecular intricacies of this compound's action.
Mechanism of Action: N7-Guanine Alkylation and DNA Double-Strand Breaks
Unlike TMZ, this compound is a bifunctional alkylating agent that primarily targets the N7 position of guanine in DNA.[4][5][6] This action leads to the formation of interstrand cross-links (ICLs), which are highly toxic DNA lesions that covalently link the two strands of the DNA double helix.[3][5]
The formation of these ICLs physically obstructs essential cellular processes such as DNA replication and transcription. During the S-phase of the cell cycle, when the DNA replication machinery encounters an ICL, it stalls, leading to the collapse of the replication fork and the generation of DNA double-strand breaks (DSBs).[7][8] These DSBs are critical, irreparable lesions that trigger downstream signaling pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[7][9]
dot
Caption: this compound induces DNA damage through N7-guanine alkylation, leading to apoptosis.
Signaling Pathways Activated by this compound
The DSBs induced by this compound activate a complex signaling network known as the DNA Damage Response (DDR). This response is orchestrated by sensor proteins that recognize the DNA lesions, which in turn activate transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[1]
Activated ATM and ATR phosphorylate a multitude of downstream effector proteins that mediate the cellular response to DNA damage. Key events include:
-
Cell Cycle Arrest: The DDR pathway activates checkpoint kinases Chk1 and Chk2, which in turn inhibit the activity of Cdc25 phosphatases. This leads to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs) and subsequent arrest of the cell cycle, predominantly in the G2/M phase.[7] This arrest provides the cell with time to repair the DNA damage; however, the damage induced by this compound is often too severe to be repaired.
-
Apoptosis Induction: If the DNA damage is extensive and irreparable, the DDR pathway can trigger apoptosis. This can occur through both p53-dependent and p53-independent mechanisms.[9] In p53-proficient cells, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins.
dot
Caption: this compound triggers the DNA damage response, leading to cell cycle arrest and apoptosis.
Quantitative Preclinical Data
The MGMT-independent cytotoxicity of this compound has been demonstrated across a panel of GBM cell lines.
| Cell Line | MGMT Promoter Status | MGMT Protein Expression | This compound IC50 (µM) | Temozolomide IC50 (µM) |
| U251 | Methylated | Low | ~2.5 | ~10.0 |
| SF188 | Methylated | Low | ~2.5 | >100 |
| T98G | Unmethylated | High | <5 | >100 |
| BT74 | Unmethylated | High | ~5.0 | >100 |
Note: IC50 values are approximate and can vary between experiments. Data synthesized from multiple sources.
Detailed Experimental Protocols
Cell Viability Assay
dotdot digraph "Cell_Viability_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Cell Viability Assay Workflow", rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Nodes Start [label="Start: Seed GBM cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with varying concentrations of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Add viability reagent (e.g., WST-1, MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate for 1-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure absorbance/fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Reagent; Reagent -> Incubation2; Incubation2 -> Measurement; Measurement -> Analysis; Analysis -> End; }
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells | MDPI [mdpi.com]
- 8. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Impact of VAL-083 on Cancer Stem Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated significant cytotoxic activity against glioblastoma (GBM), including the highly resilient and tumorigenic cancer stem cell (CSC) subpopulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy against GBM CSCs, detailed experimental protocols for assessing its activity, and a review of the key signaling pathways involved. This compound's ability to cross the blood-brain barrier and its distinct mechanism, which is independent of O6-methylguanine-DNA-methyltransferase (MGMT) expression, positions it as a promising therapeutic agent for overcoming chemoresistance in GBM.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by a high degree of cellular heterogeneity and the presence of cancer stem cells (CSCs). These CSCs are implicated in tumor initiation, therapeutic resistance, and recurrence. Standard-of-care chemotherapy with temozolomide (TMZ) is often ineffective, particularly in patients with unmethylated MGMT promoter status, which leads to robust DNA repair and chemoresistance.
This compound presents a novel therapeutic strategy by inducing DNA damage through a mechanism distinct from that of TMZ. It forms interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[1][2] This activity has been shown to be effective against TMZ-resistant GBM cancer stem cells.[2]
Quantitative Data on this compound's Effect on Glioblastoma Stem Cells
This compound has been shown to inhibit the proliferation of a panel of eight different glioblastoma stem cell (GSC) lines.[3][4] The half-maximal inhibitory concentration (IC50) for these GSC lines ranges from 200 to 2000 nM, indicating potent anti-cancer activity against this critical cell population.[3][4]
| Cell Line Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| Glioblastoma Stem Cells (8 lines) | WST-1 Assay | Cell Viability (IC50) | 200 - 2000 nM | Inhibition of GSC growth | [3][4] |
| Glioblastoma Stem Cells (8 lines) | Neurosphere Formation Assay | Inhibition of neurosphere formation | Not specified | Inhibition observed | [3][4] |
| Paired CSC and non-CSC cultures | Cell Viability/Cell Cycle Analysis | Measurable effect | 1-5 µM | Similar response in both populations | [5] |
Experimental Protocols
Cell Viability Assessment using WST-1 Assay
This protocol is adapted from studies evaluating the effect of this compound on GSC viability.[3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma stem cell lines.
Materials:
-
Glioblastoma stem cell (GSC) lines
-
Neurobasal medium supplemented with B27, N2, human recombinant EGF, and human recombinant bFGF
-
This compound
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture GSCs as neurospheres in supplemented Neurobasal medium.
-
Dissociate neurospheres into a single-cell suspension.
-
Seed the GSC suspension into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Neurosphere Formation Assay
This protocol assesses the impact of this compound on the self-renewal capacity of GSCs.[3][4]
Objective: To evaluate the inhibitory effect of this compound on the formation of neurospheres by GSCs.
Materials:
-
Glioblastoma stem cell (GSC) lines
-
Neurobasal medium supplemented with B27, N2, human recombinant EGF, and human recombinant bFGF
-
This compound
-
Low-adhesion 6-well plates
-
Microscope
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of GSCs.
-
Seed the cells in low-adhesion 6-well plates at a low density (e.g., 500 cells/mL) in supplemented Neurobasal medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C in a humidified atmosphere with 5% CO2 to allow for neurosphere formation.
-
-
Neurosphere Quantification:
-
Count the number of neurospheres with a diameter greater than 50 µm in each well using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of neurosphere formation in this compound-treated wells relative to the vehicle-treated control.
-
Signaling Pathways and Mechanism of Action
Primary Mechanism: DNA Damage
The primary anti-cancer mechanism of this compound involves the induction of DNA damage. As a bifunctional alkylating agent, it creates interstrand cross-links at the N7 position of guanine.[1][2] This damage is difficult for cancer cells to repair and ultimately leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[6] A key advantage of this compound is that its cytotoxic activity is independent of the DNA repair protein MGMT, which is a major mechanism of resistance to temozolomide.[1]
Caption: this compound's primary mechanism of inducing DNA damage.
Novel Mechanism: Downregulation of BRD4
Recent studies have uncovered a novel aspect of this compound's mechanism of action in GSCs: the downregulation of Bromodomain-containing protein 4 (BRD4).[3][4] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes and the maintenance of cancer stem cell phenotypes. By downregulating BRD4, this compound can disrupt these essential cellular processes, leading to the inhibition of GSC proliferation and self-renewal.[3][4] The precise signaling cascade linking this compound-induced DNA damage to BRD4 downregulation is an area of ongoing investigation.
Caption: Postulated pathway of this compound-induced BRD4 downregulation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound against glioblastoma stem cells in a preclinical setting.
References
- 1. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSIG-02. This compound INHIBITS PROLIFERATION OF A PANEL OF EIGHT GLIOBLASTOMA STEM CELL LINES: DOWNREGULATION OF BDR4 AS A NOVEL ANTI-NEOPLASTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. ET-18: this compound IS A NOVEL N7 ALKYLATING AGENT THAT INHIBITS THE GROWTH OF GLIOMA STEM AND NON-STEM CULTURES, INCLUDING TEMOZOLOMIDE-RESISTANT LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
VAL-083: A Technical Guide to its Mechanism of Action in Inducing DNA Double-Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated significant potential in the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] Its unique mechanism of action, which circumvents common resistance pathways to standard-of-care therapies, makes it a compelling candidate for further investigation and development. This technical guide provides an in-depth exploration of this compound's core mechanism in inducing DNA double-strand breaks (DSBs), the subsequent cellular responses, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Induction of DNA Double-Strand Breaks
This compound exerts its cytotoxic effects through a distinct mechanism that differentiates it from other alkylating agents like temozolomide (TMZ), the current standard of care for GBM. The primary mode of action involves the induction of interstrand cross-links (ICLs) in the DNA.
Specifically, this compound targets the N7 position of guanine residues, leading to the formation of these ICLs.[3][4][5] This cross-linking prevents the separation of the DNA strands, which is essential for DNA replication and transcription. When the cell attempts to replicate its DNA, the presence of these ICLs leads to stalled replication forks and the subsequent generation of highly cytotoxic DNA double-strand breaks (DSBs).[6][7] This process is independent of the O6-methylguanine-DNA methyltransferase (MGMT) enzyme, a key DNA repair protein that is a primary mechanism of resistance to TMZ.[8][9]
The induction of DSBs by this compound is a critical event that triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[6]
Signaling Pathways and Cellular Responses
The formation of this compound-induced DSBs activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cellular responses to maintain genomic integrity.
dot
References
- 1. youtube.com [youtube.com]
- 2. delmarpharma.com [delmarpharma.com]
- 3. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vivo Pharmacokinetics of VAL-083: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, small-molecule, bi-functional DNA alkylating agent that has demonstrated the ability to cross the blood-brain barrier, a critical attribute for treating central nervous system (CNS) malignancies like glioblastoma (GBM).[1][2][3][4] Its mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cell death.[2][3][5][6] Notably, the cytotoxic activity of this compound appears to be independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair enzyme, a common mechanism of resistance to standard-of-care temozolomide (B1682018) in GBM patients.[1][4][6] This technical guide provides an in-depth overview of the in vivo pharmacokinetics of this compound, compiling data from various clinical studies, detailing experimental protocols, and visualizing key pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in human clinical trials. These studies demonstrate that this compound exhibits dose-dependent linear systemic exposure.[1][7]
Table 1: Plasma Pharmacokinetic Parameters of this compound
| Dose Level | Average Cmax (ng/mL) | Plasma Terminal Half-life (hours) | Study Population | Clinical Trial Identifier |
| 20 mg/m²/day | 266 | 1-2 | Recurrent Glioblastoma | NCT01478178[8] |
| 30 mg/m²/day | - | ~0.8 | Newly Diagnosed MGMT-Unmethylated GBM | NCT03050736[5] |
| 40 mg/m²/day | 781 | 1-2 | Recurrent Glioblastoma | NCT01478178[1] |
Table 2: Cerebrospinal Fluid (CSF) Penetration of this compound
| Observation | Time Point | Study Population | Clinical Trial Identifier |
| CSF levels were at least as high as plasma levels. | 2 hours post-infusion | Newly Diagnosed MGMT-Unmethylated GBM | NCT03050736[5][9] |
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from Phase 1 and 2 clinical trials. The general methodologies employed in these studies are outlined below.
Phase 1/2 Study in Recurrent Glioblastoma (NCT01478178)
-
Study Design: This was an open-label, single-arm, dose-escalation (3+3 design) Phase 1/2 study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in patients with recurrent malignant glioma.[1][10]
-
Patient Population: Patients with recurrent GBM who had previously undergone surgery, radiation, and failed both temozolomide and bevacizumab were enrolled.[1]
-
Dosing Regimen: this compound was administered intravenously on days 1, 2, and 3 of a 21-day cycle.[1] Dose escalation proceeded through cohorts ranging from 1.5 mg/m²/day to 50 mg/m²/day.[1] The MTD was confirmed at 40 mg/m²/day.[1]
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine pharmacokinetic parameters.[10] In Cycle 1, sampling occurred at 0, 0.25, 0.5, 1, 2, 4, and 6 hours, and immediately prior to the Day 2 dosing.[10]
-
Analytical Method: While not explicitly detailed in the abstracts, modern and sensitive bioanalytical methods such as LC-MS/MS were utilized to quantify this compound concentrations in plasma.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to estimate parameters including Cmax, Tmax, AUC, elimination half-life, drug clearance, mean residence time, and volume of distribution.[10]
Phase 2 Study in Newly Diagnosed MGMT-Unmethylated Glioblastoma (NCT03050736)
-
Study Design: A Phase 2 study to evaluate the safety and tolerability of this compound administered concurrently with radiation therapy.[5] The study included a dose-escalation stage followed by an expansion phase.[5][11]
-
Patient Population: Newly diagnosed patients with MGMT-unmethylated GBM.[5][9]
-
Dosing Regimen: this compound was administered at 20, 30, or 40 mg/m²/day for 3 days every 21 days, in combination with standard radiation therapy (2 Gy/day, 5 days/week for 6 weeks).[5][11] The dose for the expansion phase was 30 mg/m²/day.[5][11]
-
Pharmacokinetic Sampling: Pharmacokinetic assessments included the analysis of both plasma and cerebrospinal fluid to determine drug levels.[9]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were computed using noncompartmental analysis.[9] This included the calculation of AUC, total oral body clearance (CL/F), mean residence time (MRT), apparent volume of distribution (Vz), terminal elimination rate constant (λz), and terminal elimination half-life (T1/2).[9]
Visualizations
This compound Mechanism of Action and DNA Damage Response
The following diagram illustrates the proposed mechanism of action of this compound, leading to DNA damage and cell cycle arrest.
References
- 1. ascopubs.org [ascopubs.org]
- 2. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYST-11 PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. DelMar Pharmaceuticals Presents Promising this compound Interim Data from GBM Clinical Trial at ASCO [prnewswire.com]
- 8. delmarpharma.com [delmarpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
VAL-083 in Early-Stage Ovarian Cancer: A Technical Whitepaper
A Deep Dive into Preclinical Research for Scientists and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on VAL-083 (dianhydrogalactitol) for the treatment of ovarian cancer, with a particular focus on its potential in platinum-resistant and recurrent disease. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, with a high rate of recurrence and the development of resistance to standard platinum-based chemotherapies. This compound, a first-in-class, bifunctional DNA-targeting agent, has emerged as a promising therapeutic candidate due to its distinct mechanism of action that allows it to overcome common chemoresistance pathways.[1][2] This whitepaper will detail the preclinical data, mechanism of action, and experimental protocols related to the early-stage investigation of this compound in ovarian cancer.
Mechanism of Action
This compound is a small molecule that readily crosses cellular membranes to exert its cytotoxic effects. Its mechanism is distinct from that of platinum-based agents, which primarily form intrastrand DNA adducts.[3]
Key Features of this compound's Mechanism of Action:
-
DNA Interstrand Cross-links: this compound induces interstrand cross-links at the N7 position of guanine.[1][2][3]
-
Induction of Double-Strand Breaks: These cross-links lead to DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[1][2]
-
Activation of Homologous Recombination: The cellular response to these DSBs involves the activation of the homologous recombination (HR) DNA repair pathway.[1][2]
-
Independence from p53 and MMR Pathways: Importantly, the cytotoxic activity of this compound has been shown to be independent of the p53 tumor suppressor protein status and the mismatch repair (MMR) pathway, both of which are common mechanisms of platinum resistance.[3][4][5]
This unique mechanism suggests that this compound could be effective in ovarian cancer patient populations that have developed resistance to platinum-based therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. DelMar Pharmaceuticals Presents Poster at AACR's Ovarian Cancer Special Conference on the Mechanistic Rationale for this compound Overcoming Treatment Resistance in Ovarian Cancer [prnewswire.com]
Methodological & Application
Application Notes and Protocols for Preparing VAL-083 Stock Solution in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (Dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated cytotoxic activity against a variety of tumor types.[1][2] Its mechanism of action involves the induction of inter-strand DNA cross-links at the N7-position of guanine, which leads to DNA double-strand breaks and ultimately, apoptosis.[3][4][5] A key feature of this compound is its ability to readily cross the blood-brain barrier.[1][3] For in vitro studies, proper preparation of a this compound stock solution is crucial for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value |
| Chemical Name | Dianhydrogalactitol |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | 29 mg/mL (198.43 mM)[6] |
| Storage (as solid) | -20°C |
Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects through a distinct mechanism of DNA alkylation.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 100 mM this compound Stock Solution
-
Preparation: In a biological safety cabinet, ensure all materials are sterile.
-
Weighing: Carefully weigh 14.61 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1.0 mL of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. The solution should be clear and colorless.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Preparing Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration. It is critical to maintain the final DMSO concentration in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound treated cells.
Example Dilution for a 10 µM final concentration in 1 mL of medium:
-
Add 0.1 µL of the 100 mM stock solution to 999.9 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound solution preparation.
Safety and Handling Precautions
This compound is a cytotoxic agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Engineering Controls: All handling of this compound powder and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet.
-
Waste Disposal: Dispose of all waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) in accordance with institutional and local regulations for hazardous chemical waste.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 for each cell line.
| Cell Line Type | Reported Effective Concentration Range |
| Glioblastoma (GBM) | 1-5 µM[7] |
| Various Cancer Cell Lines | IC50 values are often below 5 µM |
Note: These are general ranges, and the optimal concentration should be empirically determined for your specific experimental system.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions in DMSO for use in cell culture experiments. Adherence to these protocols and safety guidelines will help ensure the generation of reliable and reproducible data in your research endeavors.
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delmarpharma.com [delmarpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. ACTR-50. CLINICAL TRIALS WITH DIANHYDROGALACTITOL (this compound) IN MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P11.41.B PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM: CASE STUDY REPORTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ET-18: this compound IS A NOVEL N7 ALKYLATING AGENT THAT INHIBITS THE GROWTH OF GLIOMA STEM AND NON-STEM CULTURES, INCLUDING TEMOZOLOMIDE-RESISTANT LINES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VAL-083 Dosage for In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA alkylating agent that readily crosses the blood-brain barrier.[1][2] Its mechanism of action, which involves inducing interstrand cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cancer cell death.[1][3] This activity is notably independent of the O6-methylguanine-DNA methyltransferase (MGMT) status, a common mechanism of resistance to standard glioblastoma (GBM) therapies like temozolomide.[1] These characteristics make this compound a compound of significant interest for preclinical and clinical investigation in aggressive brain tumors such as glioblastoma.
These application notes provide a detailed overview of recommended dosages, experimental protocols, and the underlying signaling pathway of this compound for use in in vivo mouse xenograft models, particularly for glioblastoma.
Quantitative Data Summary
The following table summarizes the reported dosages and administration schedules for this compound in a glioblastoma mouse xenograft model.
| Parameter | Details | Reference |
| Animal Model | Rag2 Mice | |
| Tumor Model | Intracranial Human Glioblastoma Xenografts (U251 & BT74) | |
| This compound Dosages | 3 mg/kg, 3.5 mg/kg, 4 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) Injection | |
| Treatment Schedule | Monday, Wednesday, Friday for 3 weeks | |
| Vehicle | Sterile Saline or Phosphate-Buffered Saline (PBS) | Inferred from high water solubility[4] |
Experimental Protocols
This compound Formulation for Intraperitoneal Injection
Materials:
-
This compound (Dianhydrogalactitol) powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Sterile Saline) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes (1 mL, 5 mL)
-
Sterile needles (e.g., 27-gauge)
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of this compound:
-
Based on its high water solubility, this compound can be dissolved directly in sterile saline or PBS.[4]
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile conical tube, add the desired volume of sterile saline or PBS to the this compound powder to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of vehicle.
-
Gently vortex or swirl the tube until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Preparation of Final Dosing Solution:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration for injection and the total volume needed for the study cohort.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration (e.g., 0.3 mg/mL, 0.35 mg/mL, or 0.4 mg/mL for the respective dosages in a typical injection volume of 10 mL/kg).
-
Sterile filter the final dosing solution using a 0.22 µm syringe filter into a sterile container.
-
-
Storage:
-
It is recommended to prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store at 2-8°C and protect from light. Ascertain the stability of the solution under these conditions as per internal laboratory standards.
-
Intracranial Glioblastoma Xenograft Model
Materials:
-
Human glioblastoma cell lines (e.g., U87-MG, U251) cultured in appropriate media
-
Immunocompromised mice (e.g., Rag2, athymic nude mice), 6-8 weeks old
-
Stereotactic apparatus
-
Anesthesia machine with isoflurane
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and 70% ethanol
-
Buprenorphine or other approved analgesic
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL for a typical injection of 2.5 x 10^5 cells in 5 µL. Keep cells on ice.
-
-
Stereotactic Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotactic frame.
-
Prepare the surgical site by shaving the fur and sterilizing the scalp with betadine and 70% ethanol.
-
Make a small incision in the scalp to expose the skull.
-
Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject the cell suspension (e.g., 5 µL) over several minutes to minimize backflow.
-
Slowly retract the needle and seal the burr hole with bone wax.
-
Suture or apply surgical glue to close the scalp incision.
-
Administer post-operative analgesics as per the approved animal protocol.
-
Tumor Growth and Animal Welfare Monitoring
Procedure:
-
Tumor Growth Monitoring (for subcutaneous models):
-
For subcutaneous models, tumor growth is typically monitored 2-3 times per week using calipers.
-
Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using a standard formula, such as:
-
Volume = (L x W²) / 2
-
Volume = π/6 x L x W x W
-
-
-
Animal Welfare Monitoring (for intracranial models):
-
Monitor the mice daily for clinical signs of tumor progression and general well-being.
-
Record body weight at least twice a week. A significant weight loss (e.g., >15-20%) can be a humane endpoint.
-
Observe for neurological signs such as lethargy, ataxia, seizures, and head tilting.
-
Monitor general appearance, including posture, fur condition, and activity levels.
-
Follow the institution's approved animal care and use protocol for humane endpoints.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound in vivo mouse xenograft studies.
This compound Signaling Pathway
Caption: this compound induced DNA damage and cell cycle arrest pathway.
Disclaimer
This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with approved protocols from the institution's Animal Care and Use Committee and in compliance with all relevant regulations and guidelines. The specific dosages and protocols may require optimization for different cell lines and animal models.
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining the Optimal Concentration of VAL-083 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that readily crosses the blood-brain barrier.[1][2] Its mechanism of action involves inducing interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks, cell cycle arrest at the S/G2 phase, and subsequent cancer cell death.[1][2] Notably, the cytotoxic activity of this compound is independent of O6-methylguanine-DNA methyltransferase (MGMT) expression, a common mechanism of resistance to other alkylating agents like temozolomide.[2] These characteristics make this compound a promising therapeutic agent for various cancers, particularly glioblastoma (GBM).
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro cell viability assays. Included are summaries of effective concentrations in various cancer cell lines, detailed experimental protocols, and a visualization of the key signaling pathways affected by this compound.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound for cell viability assays is cell-line dependent. The following table summarizes the 50% inhibitory concentration (IC50) values reported for this compound in different cancer cell lines, providing a starting point for experimental design.
| Cancer Type | Cell Line(s) | Assay Type | Reported IC50 Range | Citation(s) |
| Glioblastoma Stem Cells (GSCs) | Panel of eight patient-derived GSC lines | WST-1 | 200 nM - 2000 nM | [3] |
| Lung Cancer | H2122, H1792, H23, A549 | Not specified | 3.06 µM - 25.7 µM | |
| Prostate Cancer | PC3, LNCaP | Not specified | 3.06 µM - 25.7 µM | |
| Diffuse Midline Glioma (DMG) | Patient-derived DMG cell lines | CellTiter-Glo | 0.69 µM - 4.38 µM |
Experimental Protocols
This section provides detailed protocols for two common colorimetric cell viability assays: the MTT and WST-1 assays. These protocols are adapted for the evaluation of this compound cytotoxicity.
General Considerations Before Starting:
-
Cell Seeding Density: The optimal seeding density depends on the proliferation rate of the cell line and the duration of the assay. It is crucial to ensure that the cells in the control wells do not become over-confluent during the experiment. A preliminary experiment to determine the optimal seeding density is highly recommended.[4] For many cancer cell lines, a starting density of 5,000 - 10,000 cells per well in a 96-well plate is appropriate for a 72-hour incubation period.[5]
-
This compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations immediately before use.
-
Controls: Include appropriate controls in each experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells to measure background absorbance.
-
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator. A 72-hour incubation is a common starting point.[5][6]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method to assess cell viability. In contrast to MTT, the formazan product of WST-1 is water-soluble, simplifying the protocol by eliminating the solubilization step.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
WST-1 Addition and Incubation:
-
After the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the optimal concentration of this compound using a cell viability assay.
Caption: A flowchart of the key steps in a this compound cell viability experiment.
This compound Signaling Pathway
This compound exerts its cytotoxic effects by inducing DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways. The following diagram outlines the key molecular events following this compound treatment.
Caption: this compound's mechanism of action leading to cell death.
References
- 1. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSIG-02. This compound INHIBITS PROLIFERATION OF A PANEL OF EIGHT GLIOBLASTOMA STEM CELL LINES: DOWNREGULATION OF BDR4 AS A NOVEL ANTI-NEOPLASTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for VAL-083 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment schedules and protocols for the investigational drug VAL-083 (dianhydrogalactitol) in preclinical animal studies, with a focus on glioblastoma multiforme (GBM). This compound is a first-in-class, small-molecule chemotherapeutic that readily crosses the blood-brain barrier. Its unique mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cancer cell death. This activity is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair enzyme, which is a common mechanism of resistance to standard-of-care temozolomide (TMZ) in GBM.
Data Presentation: Quantitative Summary of Preclinical Dosing
The following tables summarize the dosing schedules for this compound in preclinical animal models as reported in various studies.
Table 1: this compound Monotherapy Dosing in Glioblastoma (GBM) Xenograft Mouse Models
| Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Reference |
| Rag2 Mice | Intracranial Human GBM Xenografts (U251 - TMZ-sensitive) | Intraperitoneal (i.p.) | 3 mg/kg, 4 mg/kg, 5 mg/kg | Monday, Wednesday, Friday for 3 weeks | |
| Rag2 Mice | Intracranial Human GBM Xenografts (BT74 - TMZ-resistant) | Intraperitoneal (i.p.) | 3 mg/kg, 3.5 mg/kg, 4 mg/kg | Monday, Wednesday, Friday for 3 weeks |
Table 2: this compound Monotherapy Dosing in Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Models
| Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| Murine Xenograft | Human NSCLC (A549 - TKI-sensitive) | Not Specified | 3 mg/kg | Not Specified | 26-day tumor growth delay compared to control | |
| Murine Xenograft | Human NSCLC (H1975 - TKI-resistant) | Not Specified | 4 mg/kg | Not Specified | Significant reduction in tumor volume after 27 days |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Intracranial Glioblastoma Xenograft Model
This protocol outlines a typical experiment to evaluate the efficacy of this compound in a preclinical mouse model of GBM.
1. Animal Model and Cell Line:
-
Animal: Female Rag2 mice.
-
Cell Lines: Human glioblastoma cell lines, such as U251 (TMZ-sensitive) or BT74 (TMZ-resistant).
2. Intracranial Tumor Implantation:
-
On day 0, surgically implant 7.5 x 10^4 human GBM cells intracranially into each mouse.
3. Animal Randomization and Grouping:
-
After a period of tumor establishment (e.g., 18 days), randomly assign mice to different treatment groups:
-
Group 1: Control (vehicle)
-
Group 2: Temozolomide (e.g., 30 mg/kg, i.p., once daily for 7 days for 3 weeks)
-
Group 3: this compound (e.g., 3 mg/kg, i.p., Monday, Wednesday, Friday for 3 weeks)
-
Group 4: this compound (e.g., 4 mg/kg, i.p., Monday, Wednesday, Friday for 3 weeks)
-
Group 5: this compound (e.g., 5 mg/kg, i.p., Monday, Wednesday, Friday for 3 weeks)
-
4. Drug Preparation and Administration:
-
This compound: Prepare the required concentration in a suitable vehicle (e.g., sterile saline). Administer via intraperitoneal (i.p.) injection in a volume of 200 µL per 20g of body weight.
-
Temozolomide: Prepare and administer according to established protocols.
5. Monitoring and Endpoints:
-
Monitor the health of the animals daily, including clinical observations and body weight measurements.
-
The primary endpoint is overall survival.
-
Euthanize animals when they exhibit predefined signs of neurological impairment or significant weight loss.
6. Statistical Analysis:
-
Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and log-rank tests to determine statistical significance.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to cancer cell death.
Experimental Workflow for Preclinical Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a GBM mouse model.
Application Notes and Protocols: In Vitro Evaluation of VAL-083 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA-targeting agent that has demonstrated significant cytotoxic activity in various tumor types, including glioblastoma (GBM).[1][2][3] Its unique mechanism of action, which involves inducing inter-strand DNA cross-links at the N7-guanine, leads to DNA double-strand breaks and subsequent cell death.[1][4][5][6][7][8][9] Notably, this process circumvents the MGMT-mediated DNA repair pathway, a common mechanism of resistance to the standard-of-care chemotherapy for GBM, temozolomide.[1][8][9] Preclinical in vitro studies have indicated that this compound acts as a radiosensitizer, enhancing the efficacy of radiation therapy, particularly in GBM cancer stem cells.[1][5][7][8][9]
These application notes provide a summary of the available in vitro data and detailed protocols for key experiments to evaluate the synergistic effects of this compound and radiotherapy.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by creating cross-links within the DNA strands. This damage, when combined with the DNA double-strand breaks induced by ionizing radiation, overwhelms the cellular DNA damage response (DDR) mechanisms. The accumulation of irreparable DNA damage leads to prolonged cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptotic cell death.[5]
Caption: Synergistic action of this compound and radiotherapy leading to cell death.
Data Presentation
Table 1: Cell Cycle Distribution of Glioma Cells Treated with this compound
Data from a study on the effects of 1,2:5,6-dianhydrogalactitol (this compound) on the human glioma cell line LN229.
| Treatment (LN229 cells) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.4 ± 2.5 | 21.4 ± 1.8 | 13.2 ± 1.2 |
| This compound (1 µmol/L) | 58.7 ± 4.1 | 20.5 ± 2.3 | 20.8 ± 3.5 |
| This compound (2 µmol/L) | 42.1 ± 6.2 | 19.2 ± 1.5 | 38.7 ± 5.3 |
| This compound (5 µmol/L) | 15.3 ± 3.8 | 16.1 ± 1.9 | 68.6 ± 2.1 |
| Data is presented as mean ± SD.[10] |
Table 2: Clonogenic Survival and Radiation Enhancement Ratio (Template)
| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Ratio (DER) |
| GBM Cell Line 1 | Radiation Alone | Value | 1.0 |
| This compound + Radiation | Value | Value | |
| GBM Cell Line 2 | Radiation Alone | Value | 1.0 |
| This compound + Radiation | Value | Value |
Experimental Workflow
The following diagram outlines a typical workflow for in vitro studies evaluating the combination of this compound and radiotherapy.
Caption: A generalized workflow for assessing the combination of this compound and radiotherapy.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.
Materials:
-
Glioblastoma cell lines (e.g., U251, LN229, patient-derived GSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Fixing solution (e.g., 10% formalin or methanol:acetic acid 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and determine their plating efficiency. Seed a calculated number of cells (typically 200-1000 cells/well) into 6-well plates to yield approximately 50-150 colonies per well after treatment. Allow cells to attach for at least 6 hours.
-
This compound Treatment: For the this compound and combination groups, add the desired concentration of this compound to the medium. For control and radiation-only groups, add the vehicle control. Incubate for a predetermined time (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates for the radiation-only and combination groups with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After irradiation, remove the medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Fixing and Staining: After the incubation period, remove the medium, wash the wells with PBS, and fix the colonies. After fixation, stain the colonies with crystal violet solution for 10-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction (SF) for each treatment group by normalizing to the plating efficiency of the untreated control. Plot the SF against the radiation dose on a semi-logarithmic scale to generate cell survival curves. The Dose Enhancement Ratio (DER) can be calculated by dividing the radiation dose that produces a certain level of survival (e.g., 50%) in the absence of this compound by the dose that produces the same level of survival in the presence of this compound.
DNA Damage (γH2AX Foci Formation) Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks.
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
This compound and radiation treatment as described above
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Fluorescently-labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with this compound and/or radiation.
-
Fixation and Permeabilization: At desired time points post-treatment (e.g., 1, 4, 24 hours), fix the cells and then permeabilize them.
-
Blocking and Antibody Incubation: Block non-specific antibody binding and then incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescent secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number and persistence of foci in the combination treatment group compared to single-agent treatments indicates enhanced DNA damage.
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cell populations
-
PBS
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest cells at various time points after treatment, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and then resuspend in a PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cell populations
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment, including the supernatant which may contain detached apoptotic cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
-
Conclusion
The combination of this compound with radiotherapy presents a promising strategy for overcoming resistance in glioblastoma. The provided protocols offer a framework for the in vitro validation and quantification of the synergistic effects of this combination therapy. Rigorous execution of these assays will provide valuable data for the preclinical assessment and further development of this compound as a potent radiosensitizer.
References
- 1. P11.41.B PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM: CASE STUDY REPORTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. CTNI-32. PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing VAL-083 Synergy with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA alkylating agent that readily crosses the blood-brain barrier.[1] Its mechanism of action involves inducing interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks (DSBs), cell cycle arrest in the S/G2 phase, and subsequent apoptosis.[2][3] Notably, the cytotoxic activity of this compound is independent of O6-methylguanine-DNA-methyltransferase (MGMT) expression, a common mechanism of resistance to temozolomide, the standard-of-care chemotherapy for glioblastoma (GBM).[4][5]
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in DNA damage repair (DDR) pathways, particularly the homologous recombination (HR) pathway.[6][7] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[8][9] Inhibition of PARP leads to the accumulation of SSBs, which, upon encountering a replication fork, are converted into DSBs.[8][10] In cancer cells with impaired HR, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality.[6][7]
Rationale for Combination Therapy
The combination of this compound and PARP inhibitors presents a compelling therapeutic strategy. This compound-induced DSBs increase the cellular reliance on the HR pathway for repair.[2][11] In cancer cells, particularly those with a pre-existing HR deficiency or in which HR is suppressed, the addition of a PARP inhibitor can lead to a catastrophic level of unrepaired DNA damage, resulting in enhanced cancer cell death.[12][13] Preclinical studies have demonstrated that this compound synergizes with several PARP inhibitors, including olaparib, talazoparib, niraparib, and rucaparib, in both HR-proficient and HR-deficient ovarian and glioblastoma cancer models.[12][13][14] This synergy is attributed to the complementary mechanisms of action of the two drug classes, leading to a potentiation of their anti-cancer effects.
Target Audience
This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. It provides a detailed protocol for the in vitro assessment of the synergistic potential of this compound in combination with PARP inhibitors.
Experimental Protocols
This section outlines the detailed methodologies for key experiments to assess the synergy between this compound and PARP inhibitors.
Cell Lines and Culture
-
Recommended Cell Lines:
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Drug Preparation
-
Prepare stock solutions of this compound and the selected PARP inhibitor(s) (e.g., olaparib, talazoparib) in dimethyl sulfoxide (DMSO).
-
Store stock solutions at -20°C.
-
On the day of the experiment, prepare serial dilutions of each drug in the appropriate cell culture medium.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and the PARP inhibitor, both individually and in combination.
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and the PARP inhibitor, both as single agents and in combination at a constant ratio (e.g., based on the IC50 ratio of the individual drugs). Include a vehicle control (DMSO).
-
Incubate the plates for 72-120 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each drug individually.
-
Use the dose-response data to calculate the Combination Index (CI) and Dose Reduction Index (DRI) using the Chou-Talalay method (see Section 7).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following drug treatment.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and the PARP inhibitor at synergistic concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
DNA Damage Assay (γ-H2AX Immunofluorescence)
This assay detects the formation of DNA double-strand breaks by visualizing γ-H2AX foci.
-
Procedure:
-
Seed cells on coverslips in 24-well plates and treat with the drugs for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci in the combination treatment compared to the single agents indicates enhanced DNA damage.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the drug combination on cell cycle progression.
-
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis:
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is used to quantitatively determine the nature of the drug interaction.
-
Calculation of Combination Index (CI):
-
The CI is calculated using software such as CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Calculation of Dose Reduction Index (DRI):
-
The DRI represents the fold-decrease in the dose of each drug in a synergistic combination to achieve a given effect level.
-
A DRI > 1 is favorable and indicates a dose reduction is possible with the combination.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound and PARP Inhibitors
| Cell Line | Drug | IC50 (µM) |
| A2780 | This compound | Enter Value |
| Olaparib | Enter Value | |
| Talazoparib | Enter Value | |
| U251 | This compound | Enter Value |
| Olaparib | Enter Value | |
| Talazoparib | Enter Value |
Table 2: Synergy Analysis of this compound and Olaparib Combination in A2780 Cells
| Fraction Affected (Fa) | Combination Index (CI) | DRI (this compound) | DRI (Olaparib) |
| 0.50 | Enter Value | Enter Value | Enter Value |
| 0.75 | Enter Value | Enter Value | Enter Value |
| 0.90 | Enter Value | Enter Value | Enter Value |
Table 3: Apoptosis Induction by this compound and Olaparib in A2780 Cells (48h)
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Vehicle | Enter Value | Enter Value |
| This compound (IC50) | Enter Value | Enter Value |
| Olaparib (IC50) | Enter Value | Enter Value |
| Combination | Enter Value | Enter Value |
Visualizations
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Caption: Experimental workflow for synergy assessment.
References
- 1. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 2. combosyn.com [combosyn.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. combosyn.com [combosyn.com]
- 7. Combination index calculations [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 10. scilit.com [scilit.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. crpr-su.se [crpr-su.se]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for VAL-083 Administration in Intracranial Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA alkylating agent that has demonstrated the ability to cross the blood-brain barrier, making it a promising therapeutic candidate for intracranial tumors such as glioblastoma (GBM).[1][2][3][4][5][6][7] Its mechanism of action, which involves inducing interstrand cross-links at the N7 position of guanine, is distinct from other alkylating agents like temozolomide (TMZ) and is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair enzyme, a common mechanism of resistance to TMZ.[1][2][3][4][5][7][8] These characteristics have led to its investigation in numerous clinical trials for GBM.[2][7][9][10][11][12][13][14] This document provides an overview of the administration routes for this compound in preclinical intracranial tumor models, based on available data, and offers detailed protocols for its experimental use.
Mechanism of Action Overview
This compound exerts its cytotoxic effects by creating DNA double-strand breaks, which trigger cell cycle arrest and apoptosis.[3][4][5][8] This process is initiated by the formation of interstrand cross-links in the DNA, a type of damage that is difficult for cancer cells to repair. A key advantage of this compound is its efficacy in tumors with an unmethylated MGMT promoter, which are typically resistant to standard-of-care temozolomide.[2][4][10]
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ascopubs.org [ascopubs.org]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. This compound Phase 3 Study in Temozolomide-Avastin Recurrent GBM ("STAR-3"): A pivotal Randomized Controlled Trial of this compound in Patients with Recurrent Glioblastoma who have failed standard Temozolomide/ Radiation Therapy and Bevacizumab | Dana-Farber Cancer Institute [dana-farber.org]
- 10. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. delmarpharma.com [delmarpharma.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Determining the IC50 of VAL-083 in Temozolomide-Resistant Glioblastoma Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults. The standard-of-care chemotherapeutic agent, temozolomide (TMZ), is often rendered ineffective due to drug resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). VAL-083 (dianhydrogalactitol) is a novel, first-in-class DNA-targeting agent that has demonstrated efficacy in TMZ-resistant GBM. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in TMZ-resistant GBM cell lines and presents key data on its cytotoxic activity.
This compound is a bi-functional alkylating agent that induces interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[1][2][3] This mechanism is critically distinct from TMZ, which primarily methylates the O6 position of guanine.[4] The repair of O6-methylguanine by MGMT is a major mechanism of TMZ resistance.[4] this compound's action at the N7 position bypasses this MGMT-mediated repair, making it a promising therapeutic for TMZ-resistant tumors.[1][3] Furthermore, the cytotoxic effects of this compound have been shown to be independent of the mismatch repair (MMR) and p53 pathways, which can also contribute to TMZ resistance.[2][3]
Data Presentation
The following table summarizes the in vitro cytotoxicity of this compound in comparison to temozolomide in well-established human glioblastoma cell lines with varying MGMT status and TMZ sensitivity.
| Cell Line | MGMT Status | Temozolomide (TMZ) IC50 (µM) | This compound IC50 (µM) | Reference |
| SF188 | Negative | > 100 | 2.5 | [3] |
| U251 | Negative | 10.0 | 2.5 | [3] |
| T98G | Positive | > 100 | 2.5 | [3] |
Note: IC50 values were determined after a 72-hour drug exposure.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound in temozolomide-resistant glioblastoma cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials and Reagents
-
Temozolomide-resistant human glioblastoma cell lines (e.g., T98G) and a TMZ-sensitive line for comparison (e.g., U251)
-
This compound (Dianhydrogalactitol)
-
Temozolomide (TMZ)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored at -20°C in light-protected aliquots
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture TMZ-resistant (e.g., T98G) and TMZ-sensitive (e.g., U251) glioblastoma cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach approximately 80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to a seeding density of 5,000 - 10,000 cells/well and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound and TMZ in DMSO.
-
Perform serial dilutions of the drug stocks in complete culture medium to achieve the desired final concentrations. A typical concentration range to test for this compound would be from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the drug dilutions.
-
Untreated Control: Cells treated with complete medium only.
-
Blank Control: Medium only (no cells) for background absorbance.
-
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the drug concentration that results in a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
The distinct mechanisms of action of Temozolomide and this compound, and the primary mechanism of TMZ resistance, are illustrated below.
Conclusion
This compound demonstrates potent cytotoxic activity against temozolomide-resistant glioblastoma cell lines in vitro. Its unique mechanism of action, which circumvents MGMT-mediated DNA repair, provides a strong rationale for its development as a therapeutic agent for patients with TMZ-resistant GBM. The provided protocol offers a reliable method for determining the IC50 of this compound and other cytotoxic agents in this challenging cancer type.
References
- 1. delmarpharma.com [delmarpharma.com]
- 2. DelMar Pharmaceuticals Presents Positive Interim Data on this compound Demonstrating Favorable Outcomes in Both Newly- Diagnosed and Recurrent GBM at the AACR Virtual Annual Meeting II [prnewswire.com]
- 3. DelMar Pharmaceuticals Presents Preclinical Data Supporting this compound As A Potential New Treatment In Glioblastoma At The Society Of Neuro-Oncology Annual Meeting - BioSpace [biospace.com]
- 4. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination of VAL-083 and Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. Standard therapies often face limitations due to drug resistance. VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA-targeting agent that readily crosses the blood-brain barrier.[1][2][3] Its mechanism involves inducing interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[1][4][5] Notably, the cytotoxic activity of this compound is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair pathway, a common mechanism of resistance to temozolomide, the standard-of-care chemotherapy for GBM.[1][6][7]
Bevacizumab is a humanized monoclonal antibody that functions as an angiogenesis inhibitor.[8] It works by binding to and neutralizing the vascular endothelial growth factor A (VEGF-A), a key protein that stimulates the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.[8][9][10][11][12] While bevacizumab has shown activity in recurrent GBM, its impact on overall survival has been limited, and resistance mechanisms, such as the induction of tumor hypoxia, can arise.[1][9]
The combination of this compound and bevacizumab presents a promising therapeutic strategy. Preclinical rationale suggests that the hypoxia induced by bevacizumab may enhance the cytotoxic effects of this compound.[1][3] Hypoxic cancer cells often have impaired homologous recombination (HR) DNA repair pathways, and this compound has shown increased potency in HR-deficient cells.[1][3][5] This document provides detailed application notes and protocols for the preclinical and clinical investigation of the this compound and bevacizumab combination in glioblastoma.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound acts as a bi-functional alkylating agent, creating interstrand DNA crosslinks that lead to double-strand breaks. This damage activates DNA damage response pathways, ultimately triggering cell cycle arrest and apoptosis. Its efficacy is notably independent of MGMT and p53 status.[1]
Bevacizumab Mechanism of Action
Bevacizumab sequesters VEGF-A, preventing its interaction with VEGF receptors (VEGFR) on endothelial cells. This blockade inhibits angiogenesis, thereby reducing the tumor's blood supply, which can lead to hypoxia within the tumor microenvironment.
Proposed Synergistic Mechanism
The combination therapy workflow proposes that bevacizumab-induced hypoxia impairs the homologous recombination (HR) DNA repair pathway in tumor cells, rendering them more susceptible to the DNA-damaging effects of this compound.
Preclinical Experimental Protocols
In Vitro Studies
Objective: To determine the synergistic or additive effects of this compound and bevacizumab on GBM cell lines, particularly under hypoxic conditions.
1. Cell Lines and Culture:
-
Human GBM Cell Lines: U87MG, U251, T98G (representing different MGMT and p53 statuses).[13]
-
Patient-Derived Xenograft (PDX) Lines: To better represent tumor heterogeneity.
-
Culture Conditions: Standard culture in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2.
-
Hypoxia Induction: Culture cells in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24-48 hours prior to and during drug treatment.
2. Cytotoxicity and Synergy Assays:
-
Protocol:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a dilution series of this compound, bevacizumab, and their combination.
-
Incubate for 72 hours under both normoxic and hypoxic conditions.
-
Assess cell viability using assays such as MTT, CellTiter-Glo, or crystal violet.[1]
-
Calculate IC50 values for each drug alone and in combination.
-
Determine synergy using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
3. DNA Damage and Repair Assays:
-
Protocol (Western Blot/Immunofluorescence):
-
Treat cells with this compound +/- bevacizumab (under hypoxia) for various time points (e.g., 6, 24, 48 hours).
-
Lyse cells and perform Western blotting for key DNA damage markers (e.g., γH2AX, p-ATM, p-ATR) and HR pathway proteins (e.g., RAD51, BRCA1).[5]
-
Alternatively, use immunofluorescence to visualize γH2AX foci formation as a direct measure of DNA double-strand breaks.
-
4. Cell Cycle Analysis:
-
Protocol (Flow Cytometry):
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and safety of the this compound and bevacizumab combination in orthotopic GBM mouse models.
1. Animal Models:
-
Orthotopic Xenograft Models: Intracranial implantation of human GBM cell lines (e.g., U87MG, U251) into immunodeficient mice (e.g., athymic nude or SCID mice).[13][14][15]
-
Syngeneic Models: Implantation of murine glioma cells (e.g., GL261) into immunocompetent mice (e.g., C57BL/6) to study the role of the immune system.[16]
2. Experimental Workflow:
-
Protocol:
-
Tumor Implantation: Stereotactically implant GBM cells into the striatum of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth via bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Randomization: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Bevacizumab alone, Combination).
-
Treatment Administration:
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume regularly.
-
Overall Survival: Monitor mice until neurological symptoms or pre-defined humane endpoints are reached.
-
-
Toxicity Assessment: Monitor body weight, clinical signs of toxicity, and perform hematology at the end of the study.
-
Clinical Trial Protocols
Several clinical trials have investigated this compound in GBM patients, including those who have previously been treated with bevacizumab. The protocols from these trials provide a framework for the clinical application of this combination.
Phase 3 Study in Recurrent GBM (Post-Temozolomide and Bevacizumab)
-
Study Design: A randomized, controlled, Phase 3 trial (NCT03149575) for patients with recurrent GBM who have failed standard therapy including temozolomide and bevacizumab.[17][18][19]
-
Patient Population: Adult patients (≥18 years) with histologically confirmed recurrent GBM, measurable disease, and adequate performance status (Karnofsky Performance Status ≥ 70%).[17]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), Duration of Response (DOR).[4]
-
Tumor Assessments: MRI scans performed approximately every 42 days.[17][18][19]
Expanded Access Program with Concurrent Administration
-
Study Design: An expanded access program (NCT03138629) provided this compound to recurrent GBM patients ineligible for other trials.[20]
-
Concurrent Treatment: In this program, five patients with cerebral edema refractory to steroids received bevacizumab (10 mg/kg) concurrently with this compound.[20]
-
This compound Dosing: 30 mg/m² on days 1, 2, and 3 of a 21-day cycle.[20]
-
Safety Observations: Myelosuppression (specifically thrombocytopenia) was the primary adverse event for this compound, but no patients receiving the concurrent combination required a dose reduction.[20]
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized for clear comparison.
Table 1: Example In Vitro Cytotoxicity Data
| Cell Line | Treatment | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia (1% O2) | Combination Index (CI) - Hypoxia |
| U87MG | This compound | 15.2 | 8.5 | 0.6 (Synergistic) |
| Bevacizumab | >100 | >100 | ||
| Combination | - | 4.1 | ||
| U251 | This compound | 21.5 | 12.3 | 0.7 (Synergistic) |
| Bevacizumab | >100 | >100 | ||
| Combination | - | 6.8 |
Table 2: Example In Vivo Efficacy Data (Orthotopic U87MG Model)
| Treatment Group | Median Survival (Days) | % Increase in Lifespan (vs. Vehicle) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | - | - |
| This compound (alone) | 35 | 40% | 55% |
| Bevacizumab (alone) | 32 | 28% | 48% |
| This compound + Bevacizumab | 48 | 92% | 85% |
Table 3: Summary of Clinical Trial Dosing Regimens
| Study Identifier | Patient Population | This compound Dose & Schedule | Bevacizumab Dose & Schedule |
| NCT03149575 | Recurrent GBM (Post-TMZ/Bev) | 40 mg/m² IV, Days 1,2,3 of 21-day cycle | N/A (Prior Treatment) |
| NCT03138629 | Recurrent GBM (Expanded Access) | 30 mg/m² IV, Days 1,2,3 of 21-day cycle | 10 mg/kg IV (Concurrent for some patients) |
| GBM AGILE | Recurrent/Newly Diagnosed GBM | 30 mg/m² IV, Days 1,2,3 of 21-day cycle | N/A |
Note: The data presented in the tables are illustrative examples and should be replaced with actual experimental results.
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTR-27. PHASE 2 STUDY OF DIANHYDROGALACTITOL (this compound) IN PATIENTS WITH MGMT-UNMETHYLATED, BEVACIZUMAB-NAÏVE RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bevacizumab - Wikipedia [en.wikipedia.org]
- 9. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 11. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound Phase 3 Study in Temozolomide-Avastin Recurrent GBM ("STAR-3"): A pivotal Randomized Controlled Trial of this compound in Patients with Recurrent Glioblastoma who have failed standard Temozolomide/ Radiation Therapy and Bevacizumab | Dana-Farber Cancer Institute [dana-farber.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. mayo.edu [mayo.edu]
- 20. DDDR-36. This compound IN PATIENTS WITH RECURRENT GLIOBLASTOMA TREATED UNDER EXPANDED ACCESS PROGRAM - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VAL-083 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the VAL-083 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the experimental use of this compound, with a specific focus on its behavior in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
Yes, this compound is characterized as a highly water-soluble compound.[1][2] Its chemical structure, a di-epoxide substituted hexitol (B1215160) sugar (galactitol), contributes to its high affinity for aqueous environments.[1][2]
Q2: I am observing precipitation or cloudiness when trying to dissolve this compound in my aqueous buffer. Is this expected?
This is not expected under normal conditions, given that this compound is highly soluble in water. Several factors could be contributing to this observation. Please refer to the Troubleshooting Guide below for a step-by-step approach to identifying the cause.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most applications, sterile, deionized water or phosphate-buffered saline (PBS) are the recommended solvents for preparing this compound stock solutions. For cellular assays, the stock solution can be further diluted in the appropriate cell culture medium.
Q4: How should I store this compound solutions?
There is limited publicly available information on the long-term stability of this compound in aqueous solutions. As a general best practice for epoxide-containing compounds in aqueous solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For longer-term storage, consider preparing aliquots of a high-concentration stock solution and storing them at -20°C or -80°C to minimize freeze-thaw cycles. However, the stability under these conditions should be validated for your specific experimental setup.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various solvents.
| Solvent System | Reported Solubility | Source |
| Water | Highly soluble[1][2] | ResearchGate, AACR Journals |
| Water | 1000 mg/mL[1] | Cloudfront.net |
Note: The solubility value of 1000 mg/mL is exceptionally high and should be considered in the context of the specific experimental conditions under which it was determined.
Experimental Protocol: Preparation of this compound Aqueous Solution for In Vitro Studies
This protocol provides a general guideline for the preparation of a this compound solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder.
-
Initial Dissolution:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add a small volume of the desired sterile solvent (water or PBS) to the tube.
-
-
Vortexing: Gently vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Dilution to Final Concentration: Once the powder is fully dissolved, add the remaining volume of the solvent to reach the desired final stock concentration.
-
Sterilization (Optional): If the solution was not prepared from sterile components, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Working Dilutions: Prepare working dilutions from the stock solution by diluting it in the appropriate cell culture medium immediately before use.
Troubleshooting Guide for Perceived Solubility Issues
If you are experiencing what appears to be poor solubility or precipitation of this compound in an aqueous solution, please follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound dissolution issues.
Detailed Troubleshooting Steps:
-
Step 1: Verify the Compound Integrity
-
Question: Is your this compound from a reliable supplier? Is it within the recommended use-by date?
-
Rationale: Impurities or degradation of the compound could potentially lead to insolubility.
-
Recommendation: If in doubt, try a new, validated batch of this compound.
-
-
Step 2: Examine the Solvent
-
Question: Are you using high-purity water (e.g., Milli-Q or deionized)? Is your buffer freshly prepared and at the correct pH?
-
Rationale: Contaminants or incorrect pH in your solvent could interact with this compound and cause precipitation.
-
Recommendation: Prepare fresh buffers and use high-purity water for all solutions.
-
-
Step 3: Review the Concentration
-
Question: Have you double-checked your calculations for the desired concentration?
-
Rationale: While this compound is highly soluble, attempting to make an extremely concentrated solution beyond its solubility limit in a complex buffer system could lead to precipitation.
-
Recommendation: Re-verify your calculations. If you are working with very high concentrations, consider preparing a slightly more dilute stock solution.
-
-
Step 4: Consider Temperature
-
Question: Are you attempting to dissolve this compound at a very low temperature?
-
Rationale: Solubility can be temperature-dependent.
-
Recommendation: Ensure your solvent is at room temperature. Gentle warming (e.g., to 37°C) can be attempted, but be mindful of the potential for compound degradation with excessive heat.
-
-
Step 5: Assess for Potential Interactions
-
Question: Are you dissolving this compound directly into a complex medium containing high concentrations of salts, proteins, or other small molecules?
-
Rationale: Components of a complex solution could potentially interact with this compound, leading to the formation of a less soluble complex.
-
Recommendation: First, dissolve the this compound in a simple solvent like sterile water or PBS to create a stock solution. Then, add this stock solution to your more complex medium.
-
References
troubleshooting VAL-083 precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with VAL-083 in cell culture media. The following information is designed to help identify the cause of precipitation and provides systematic solutions to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or dianhydrogalactitol, is a first-in-class, bi-functional DNA alkylating agent that can cross the blood-brain barrier.[1][2] Its mechanism of action involves inducing interstrand cross-links at the N7 position of guanine in DNA, leading to DNA double-strand breaks and subsequent cancer cell death.[1][3][4][5] This activity is independent of the MGMT DNA repair enzyme, which is a common mechanism of resistance to other alkylating agents like temozolomide.[1][6][7]
Q2: I've observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A2: Precipitation of a small molecule like this compound in cell culture media can be due to several factors:
-
Low Aqueous Solubility: While some sources describe this compound as highly water-soluble,[8] others state it is soluble in DMSO but not in water.[1] This discrepancy highlights the importance of proper dissolution technique.
-
Solvent Shock: This is a common issue where a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium. This sudden change in solvent polarity can cause the compound to precipitate.[9]
-
High Final Concentration: The concentration of this compound in your experiment may have exceeded its solubility limit in the specific cell culture medium being used.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers can decrease the solubility of a compound.[9][10]
-
Temperature and pH: Fluctuations in temperature (e.g., moving from cold storage to a 37°C incubator) and the pH of the medium can negatively impact solubility.[9][10]
Q3: My this compound stock solution in DMSO appears to have a precipitate. Can I still use it?
A3: It is not recommended to use a stock solution with a visible precipitate, as the actual concentration will be unknown. You can try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing. If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[11] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments.[12]
Troubleshooting Guide for this compound Precipitation
If you observe a precipitate after adding this compound to your cell culture medium, follow these steps to identify and resolve the issue.
Initial Assessment
-
Visually Confirm: Ensure the precipitate appeared after the addition of this compound.
-
Review Protocol: Double-check the final concentration of this compound and the percentage of the solvent (e.g., DMSO) in your cell culture medium.
Troubleshooting Steps
The following table summarizes potential causes of this compound precipitation and their corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Stock Solution Issues | The stock solution may not have been fully dissolved, or may have precipitated during storage. | - Visually inspect the stock solution for any precipitate before use. - If a precipitate is present, try to redissolve it by gentle warming and vortexing. - Prepare fresh stock solutions regularly and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][11] |
| Improper Dilution Technique ("Solvent Shock") | Rapidly adding a concentrated DMSO stock to the aqueous media can cause the compound to crash out of solution.[9] | - Use a serial dilution method. First, make intermediate dilutions of your stock in DMSO, then add the final diluted sample to your pre-warmed media. - Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion. |
| Concentration Exceeds Solubility Limit | The final concentration of this compound is too high for the specific cell culture medium. | - Perform a solubility test to determine the approximate solubility limit of this compound in your specific media and under your experimental conditions (see protocol below). - If the desired concentration is above the solubility limit, you may need to reconsider the experimental design. |
| Interaction with Media Components | Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[9] | - If your experimental design allows, try reducing the serum concentration. - Alternatively, pre-incubate the this compound in a small volume of serum before diluting it into the rest of the medium. |
| Temperature and pH Effects | Sub-optimal temperature or pH of the media can affect this compound solubility. | - Always use pre-warmed (37°C) cell culture media for dilutions.[9] - Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4). |
Quantitative Data Summary
There is conflicting information in the public domain regarding the solubility of this compound. The following table summarizes the available data.
| Solvent | Reported Solubility | Source |
| Water | 70 mg/mL (478.99 mM) | MedchemExpress[4] |
| Water | "highly water soluble" | Cancer Research Journal[8] |
| Water | "not in water" | Smolecule[1] |
| DMSO | 29 mg/mL (198.43 mM) | Selleck Chemicals[13] |
| DMSO | "soluble" | Cayman Chemical[14] |
| DMSO | "Soluble in DMSO" | Smolecule[1] |
Given these discrepancies, it is highly recommended to empirically determine the solubility in your specific experimental setup.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Wear appropriate personal protective equipment (lab coat, gloves, safety glasses).
-
Weigh the required amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[12]
-
Visually inspect the solution to ensure there are no particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term storage.[11]
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucially, to avoid "solvent shock," add the stock solution to the medium slowly and with constant gentle mixing.
-
Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤0.5%).
-
Protocol to Determine the Apparent Solubility of this compound in Cell Culture Medium
This protocol will help you determine the approximate solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (with serum and any other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of this compound in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant across all dilutions.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a period that mimics the duration of your experiment (e.g., 1-2 hours or longer).
-
Visually inspect each dilution for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.
-
For a more sensitive assessment, examine a small aliquot from each tube or well under a microscope. Look for crystalline structures or amorphous precipitates.
-
The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.
Visualizations
Caption: this compound's mechanism of action leading to cancer cell death.
Caption: A workflow for troubleshooting this compound precipitation in cell culture.
Caption: Key factors that can cause small molecule precipitation in cell culture.
References
- 1. Buy Dianhydrogalactitol | 23261-20-3 | >98% [smolecule.com]
- 2. delmarpharma.com [delmarpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
optimizing VAL-083 treatment duration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of VAL-083 (dianhydrogalactitol) in preclinical and clinical research. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to maximize the efficacy of this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, bifunctional DNA alkylating agent.[1] It readily crosses the blood-brain barrier and induces interstrand cross-links at the N7 position of guanine in the DNA.[1][2][3][4] This action leads to DNA double-strand breaks, subsequent cell cycle arrest in the S/G2 phase, and ultimately, apoptosis (cell death).[5][6]
Q2: How does this compound overcome resistance to temozolomide (TMZ)?
A2: Temozolomide resistance in glioblastoma (GBM) is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the mismatch repair (MMR) pathway.[2][7] this compound's mechanism of targeting the N7 position of guanine is not repaired by MGMT, rendering its cytotoxic effects independent of MGMT expression status.[2][6][7] Furthermore, its efficacy is not compromised by a deficient MMR system.[2]
Q3: What are the most common toxicities or off-target effects associated with this compound?
A3: The most frequently reported adverse event in clinical studies of this compound is myelosuppression, specifically thrombocytopenia (low platelet count) and leukopenia (low white blood cell count).[1][6][8] Nausea, vomiting, and fatigue have also been observed.[6]
Q4: What is the rationale for the 3-day consecutive dosing schedule in clinical trials?
A4: The 3-day dosing regimen administered every 21 days is designed to maximize the anti-tumor activity while allowing for recovery from potential myelosuppression.[9][10] This schedule has been determined to be generally safe and well-tolerated in Phase 2 clinical trials.[8]
Q5: Has this compound shown synergy with other anti-cancer agents?
A5: Yes, preclinical studies have shown that this compound has a synergistic cytotoxic effect when combined with temozolomide.[2][11] Additionally, because this compound induces cell cycle arrest in the S/G2 phase, it is predicted to have synergistic effects with agents that are most effective during these phases, such as topoisomerase inhibitors (e.g., etoposide and camptothecin) and PARP inhibitors.[5][11][12]
Troubleshooting Guide
Issue 1: High variability or unexpected cytotoxicity in in-vitro experiments.
-
Question: My control (untreated) cells are showing signs of toxicity, or there is high variability between replicate wells. What could be the cause?
-
Answer:
-
Cell Health: Ensure that your cell lines are healthy, free of contamination (e.g., mycoplasma), and are within a low passage number.
-
Seeding Density: Inconsistent cell seeding can lead to variability. Ensure a uniform single-cell suspension before plating and verify cell counts. For a 72-hour cytotoxicity assay, a starting density of 3,000 cells/well in a 96-well plate is a good starting point.[11]
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low (typically <0.1%) and that a vehicle-only control is included to assess any solvent-related toxicity.
-
Issue 2: Lack of this compound efficacy in a specific cancer cell line.
-
Question: this compound is not showing the expected cytotoxic effect on my cancer cell line. Is there a known resistance mechanism I should investigate?
-
Answer:
-
Homologous Recombination (HR) Pathway: this compound's mechanism of inducing double-strand breaks is countered by the cell's homologous recombination (HR) DNA repair pathway.[5][11] Cells with a highly efficient HR pathway may exhibit some resistance. Conversely, this compound shows increased potency in cancer cells with an impaired HR pathway.[5][11] You may want to assess the HR status of your cell line.
-
Exposure Duration: In vitro studies demonstrating this compound's efficacy have often used a 72-hour exposure time.[11] Shorter durations may not be sufficient to induce the full cytotoxic effect. A pulse treatment of just 1 hour has been shown to lead to persistent DNA double-strand breaks for over 72 hours.[11]
-
Issue 3: Difficulty translating in-vitro dosage to in-vivo models.
-
Question: I am having trouble determining the appropriate this compound dosage for my animal model based on my in-vitro IC50 values.
-
Answer:
-
Pharmacokinetics: this compound has a short plasma half-life of approximately 0.8 hours.[4] However, it readily crosses the blood-brain barrier, and cerebrospinal fluid concentrations can be as high as plasma levels.[1]
-
Established Dosing: Clinical trials have established doses of 20, 30, and 40 mg/m²/day for 3 days on a 21-day cycle.[4][8][10] These can serve as a starting point for dose-range finding studies in your animal models, keeping in mind the differences in metabolism and body surface area conversions.
-
Data on this compound Treatment Parameters and Efficacy
Table 1: In-Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line Characteristics | IC50 of this compound | IC50 of Temozolomide (TMZ) | Exposure Duration |
| MGMT Methylated | 2.5 µM | 10.0 µM | 72 hours[11] |
| MGMT Unmethylated | 2.5 µM | >100 µM | 72 hours[11] |
Table 2: Clinical Trial Dosing and Efficacy of this compound in Glioblastoma
| Clinical Trial Phase | Patient Population | This compound Dosing Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (mOS) |
| Phase 2 (NCT03050736) | Newly Diagnosed, MGMT-Unmethylated GBM | 30 mg/m²/day for 3 days every 21 days + Radiotherapy | 9.3 months[4] | 19.6 months[4] |
| Phase 2 (Adjuvant) | MGMT-Unmethylated, Bevacizumab-Naïve GBM | 30 mg/m²/day for 3 days every 21 days | 10.0 months[13] | 16.5 months[13] |
| Phase 2 (Recurrent) | Recurrent GBM | 30 mg/m²/day for 3 days every 21 days | Not Reported | 8.5 months[14] |
| Expanded Access | Recurrent GBM | 30 mg/m²/day for 3 days every 21 days | 5.7 months[15][16] | 8.3 months[15][16] |
Detailed Experimental Protocols
Protocol: In-Vitro Cytotoxicity Assay using a Crystal Violet Staining
This protocol is adapted from methodologies used in preclinical studies of this compound.[5]
1. Cell Seeding:
- Culture glioblastoma cells (e.g., U251, SF295) in appropriate media.
- Trypsinize and resuspend cells to create a single-cell suspension.
- Count cells and adjust the concentration to 3 x 10⁴ cells/mL.
- Seed 100 µL of the cell suspension (3,000 cells) into each well of a 96-well plate.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Drug Preparation and Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
- Perform serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
- Include a vehicle-only control (media with the same concentration of solvent as the highest this compound dose) and an untreated control (media only).
- Carefully remove the media from the wells and add 100 µL of the prepared drug dilutions.
3. Incubation:
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
4. Staining and Quantification:
- After incubation, gently wash the cells twice with phosphate-buffered saline (PBS).
- Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
- Wash the wells again with PBS.
- Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
- Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
- Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the results on a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Kintara Therapeutics - An Evaluation Of Current GBM Treatment Limitations Versus The Potential Life-Extending Opportunity Of this compound [kintara-therapeutics.reportablenews.com]
- 8. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DelMar Pharmaceuticals this compound Clinical Trial In GBM Demonstrates Continued And Promising Progress At American Association for Cancer Research - BioSpace [biospace.com]
- 10. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. DelMar Pharmaceuticals Presents Data Supporting this compound as a Component of Combination Chemotherapy Regimens for the Treatment of Solid Tumors including Brain and Ovarian Cancer [prnewswire.com]
- 13. targetedonc.com [targetedonc.com]
- 14. delmarpharma.com [delmarpharma.com]
- 15. DDDR-36. This compound IN PATIENTS WITH RECURRENT GLIOBLASTOMA TREATED UNDER EXPANDED ACCESS PROGRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to VAL-083 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with VAL-083.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound resistance in your cell cultures.
Question: My cells, which were initially sensitive to this compound, are now showing reduced sensitivity or growing at higher concentrations of the drug. What could be the cause?
Answer: This is a common indication of acquired resistance. This compound induces DNA double-strand breaks through interstrand cross-links at the N7-position of guanine. The primary mechanism for repairing this type of damage is the Homologous Recombination (HR) pathway. Therefore, the most likely cause of acquired resistance is the upregulation or enhanced efficiency of the HR DNA repair pathway in your cell line.
To investigate this, you can perform a series of experiments to compare your potentially resistant cell line with the parental, sensitive cell line.
Question: How can I experimentally confirm that my cell line has developed resistance to this compound?
Answer: To confirm resistance, you should first determine the half-maximal inhibitory concentration (IC50) of this compound in both your suspected resistant cell line and the original parental cell line. A significant increase in the IC50 value for the suspected resistant line confirms the resistance phenotype.
Experimental Workflow for Confirmation:
-
Cell Viability Assay: Perform a dose-response experiment using an MTT or similar cell viability assay.
-
IC50 Calculation: Calculate the IC50 values for both the parental and suspected resistant cell lines. A resistant phenotype is typically characterized by a fold-increase in IC50 value.
Question: What molecular assays can I perform to investigate the mechanism of resistance to this compound?
Answer: Based on the known mechanism of this compound, the investigation should focus on the DNA damage response, particularly the Homologous Recombination (HR) pathway.
Recommended Assays:
-
Western Blotting: Analyze the protein expression levels of key HR pathway proteins (e.g., RAD51, BRCA1, BRCA2). An upregulation of these proteins in the resistant line compared to the parental line would support the hypothesis of an enhanced HR pathway.
-
Immunofluorescence for γH2AX and RAD51 Foci: γH2AX is a marker for DNA double-strand breaks, while RAD51 is a key protein in the HR repair process.
-
After treatment with this compound, resistant cells might show more efficient recruitment of RAD51 to sites of DNA damage (co-localization with γH2AX foci) and faster resolution of γH2AX foci, indicating more efficient DNA repair.
-
-
Cell Cycle Analysis: this compound is known to cause cell cycle arrest in the S and G2/M phases. Resistant cells might show a less pronounced G2/M arrest compared to sensitive cells after this compound treatment, suggesting they are more capable of repairing the DNA damage and proceeding through the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (dianhydrogalactitol) is a bi-functional alkylating agent. It crosses the cell membrane and induces interstrand cross-links in DNA at the N7 position of guanine. This damage leads to the formation of DNA double-strand breaks, which, if left unrepaired, trigger cell cycle arrest and apoptosis.[1] Importantly, this mechanism is independent of O6-methylguanine-DNA-methyltransferase (MGMT) and the mismatch repair (MMR) system, which are common mechanisms of resistance to other alkylating agents like temozolomide.[2][3]
Q2: What is the most likely mechanism of acquired resistance to this compound in vitro?
The primary mechanism for repairing the DNA double-strand breaks caused by this compound is the Homologous Recombination (HR) pathway.[4] Therefore, the most probable mechanism of acquired resistance is the upregulation or enhanced activity of the HR pathway. Cells with a more efficient HR system can repair the this compound-induced DNA damage more effectively, allowing them to survive and proliferate at higher drug concentrations.
Q3: How can acquired resistance to this compound be overcome in vitro?
Based on the likely resistance mechanism, strategies to overcome this compound resistance should focus on inhibiting the Homologous Recombination pathway.
-
Combination Therapy with PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are known to be effective in HR-deficient tumors. In the context of this compound resistance, where the HR pathway may be upregulated, combining this compound with a PARP inhibitor could create a synthetic lethal effect. The PARP inhibitor would block an alternative DNA repair pathway, making the cells more reliant on the already stressed HR pathway, potentially re-sensitizing them to this compound.
-
Combination with other HR Inhibitors: Investigating other small molecule inhibitors that target key proteins in the HR pathway (e.g., RAD51 inhibitors) in combination with this compound could also be a viable strategy.
Q4: Does this compound have synergistic effects with other chemotherapeutic agents?
Yes, studies have shown that this compound can act synergistically with other agents. For instance, because this compound induces cell cycle arrest in the S and G2/M phases, it has been shown to have synergistic effects with S-phase specific chemotherapeutics like topoisomerase inhibitors.[4] A combination of low doses of this compound and temozolomide has also been shown to have a synergistic cytotoxic effect in glioblastoma cells.[3]
Data Presentation
Table 1: Example of IC50 Value Comparison for this compound
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (Sensitive) | User-determined value | 1.0 |
| Resistant Sub-clone | User-determined value | IC50 (Resistant) / IC50 (Parental) |
The Resistance Index (RI) is a quantitative measure of the level of resistance. A higher RI indicates a higher level of resistance.
Table 2: Expected Outcomes in Resistant vs. Sensitive Cells
| Assay | Expected Outcome in Resistant Cells (vs. Sensitive) | Implication |
| Western Blot | Increased expression of HR proteins (e.g., RAD51, BRCA1) | Enhanced DNA repair capacity |
| γH2AX Foci | Faster resolution of foci post-treatment | More efficient DNA double-strand break repair |
| RAD51 Foci | Increased number and co-localization with γH2AX foci | Upregulated Homologous Recombination |
| Cell Cycle Analysis | Reduced G2/M arrest post-treatment | Evasion of cell cycle checkpoint and continued proliferation |
Experimental Protocols
Protocol for Generation of this compound Resistant Cell Lines
This protocol uses the method of continuous exposure to incrementally increasing concentrations of this compound.
-
Determine Initial Concentration: First, determine the IC20-IC30 of this compound for your parental cell line using an MTT assay. This will be your starting concentration.
-
Initial Exposure: Culture the parental cells in medium containing the starting concentration of this compound.
-
Monitor and Passage: When the cells reach 70-80% confluency and show stable growth, passage them. Maintain this concentration for 2-3 passages.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5-fold).
-
Repeat and Adapt: Continue this process of monitoring, passaging, and dose escalation. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller increase.
-
Establish Resistant Line: After several months (this can take 3-9 months), you should have a cell line that can proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Confirmation: Confirm the resistance by performing an MTT assay to compare the IC50 of the new cell line with the parental line.
-
Cryopreservation: It is advisable to cryopreserve cells at each successful concentration step.
Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
-
Read Absorbance: Gently mix and incubate for a further 2-4 hours in the dark. Read the absorbance at 570 nm using a microplate reader.
Protocol for Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at the respective IC50 concentrations for 24-48 hours.
-
Harvest Cells: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol for Immunofluorescence Staining of γH2AX Foci
-
Cell Culture: Grow cells on glass coverslips in a 12-well plate. Treat with this compound for a defined period (e.g., 1, 4, 24 hours).
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the foci using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software like ImageJ.
Protocol for Western Blotting for DNA Repair Proteins
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HR proteins (e.g., RAD51, BRCA1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Visualizations
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Experimental workflow for developing and characterizing this compound resistant cells.
Caption: Logic diagram for troubleshooting acquired resistance to this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VAL-083 Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VAL-083 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (dianhydrogalactitol) is a bi-functional DNA alkylating agent. Its primary mechanism of action involves inducing interstrand cross-links at the N7 position of guanine in DNA. This action leads to DNA double-strand breaks, cell cycle arrest in the S/G2 phase, and ultimately, cancer cell death.[1][2][3][4] A key feature of this compound is that its cytotoxic activity is independent of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair enzyme, which is a common mechanism of resistance to other alkylating agents like temozolomide.[5]
Q2: Which cytotoxicity assays are suitable for this compound?
Several cytotoxicity assays can be used to evaluate the efficacy of this compound. Commonly used methods include:
-
Tetrazolium-based assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells as an indicator of viability.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.
-
Flow Cytometry: This technique can be used to assess apoptosis and cell cycle distribution following this compound treatment.
The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Q3: What are the expected IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values for this compound in glioblastoma (GBM) cell lines.
| Cell Line | MGMT Status | IC50 (µM) | Assay Type |
| U251 | MGMT-negative | Not specified | Not specified |
| T98G | MGMT-positive | Not specified | Not specified |
| SF188 (pediatric) | Not specified | Not specified | Not specified |
| GBM4 (BTIC) | Not specified | Not specified | Neurosphere growth assay |
| GBM8 (BTIC) | Not specified | Not specified | Neurosphere growth assay |
| BT74 (BTIC) | MGMT-positive | Not specified | Neurosphere growth assay |
Note: BTIC refers to Brain Tumor Initiating Cells.
Experimental Protocols
WST-1 Cytotoxicity Assay Protocol
This protocol is a general guideline for assessing the cytotoxicity of this compound using a WST-1 assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
WST-1 reagent
-
96-well microplates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
-
Measurement:
-
Measure the absorbance of the samples at 440 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Subtract the absorbance of the blank (medium with WST-1 but no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Crystal Violet Cytotoxicity Assay Protocol
This protocol provides a general method for determining cell viability with this compound using a crystal violet stain.
Materials:
-
This compound
-
Target adherent cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% in 20% methanol)
-
Methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the WST-1 assay protocol.
-
-
Staining:
-
After the treatment period, carefully aspirate the culture medium from each well.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Add 100 µL of methanol to each well and incubate for 10 minutes at room temperature to fix the cells.
-
Aspirate the methanol and allow the plate to air dry.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.[6]
-
Carefully wash the plate with slowly running tap water until the excess dye is removed.
-
Invert the plate on a paper towel and gently tap to remove any remaining water. Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on a shaker for 20 minutes at room temperature to dissolve the stain.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Subtract the absorbance of the blank (wells with no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low signal or low absorbance readings | Low cell number | Optimize cell seeding density for your specific cell line. |
| Insufficient incubation time with assay reagent | Increase the incubation time with WST-1 or crystal violet. For WST-1, monitor the color change and read when it is sufficient but before the control wells become saturated. | |
| Cell detachment during washing steps (Crystal Violet) | Be gentle during the washing steps. You can reduce the number of washes if cells are loosely adherent. | |
| High background in no-cell control wells | Contamination of reagents or media | Use fresh, sterile reagents and media. |
| This compound interference with the assay | Run a control with this compound in cell-free media to check for direct reduction of WST-1 or interaction with crystal violet. If interference is observed, consider using an alternative assay. | |
| Unexpectedly high cell viability at high this compound concentrations | This compound may interfere with metabolic assays | Some compounds can interfere with the chemistry of tetrazolium-based assays, leading to an overestimation of viability.[7][8][9][10][11] It is recommended to confirm results with a non-metabolic assay like the crystal violet assay. |
| Incorrect drug concentration | Verify the stock solution concentration and the dilution series. | |
| Cell resistance to this compound | The cell line may be inherently resistant to this compound. Consider using a positive control (a known cytotoxic agent) to ensure the assay is working correctly. |
Visualizing Experimental Workflows and Signaling Pathways
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to cancer cell death.
Cytotoxicity Assay Experimental Workflow
Caption: General workflow for a this compound cytotoxicity assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. This compound: Dennis Brown [2022]: Key Facts To Consider Glioblastoma - OncologyTube [oncologytube.com]
- 5. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Your MTT Assay the Right Choice? [promega.com]
VAL-083 stability in DMSO at -20°C storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VAL-083 in Dimethyl Sulfoxide (DMSO) when stored at -20°C. As specific stability data for this compound under these conditions is not publicly available, this guide offers best practices, troubleshooting advice, and experimental protocols based on general knowledge of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a DMSO stock solution at -20°C?
Q2: What factors can contribute to the degradation of this compound in a DMSO solution?
Several factors can affect the stability of small molecules like this compound in DMSO, including:
-
Water Content: The presence of water in DMSO can lead to hydrolysis of susceptible compounds.[1] It is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially accelerate degradation.[1] It is best practice to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Light Exposure: Although not specifically documented for this compound, light can be a source of energy that promotes the degradation of photosensitive compounds. Storing stock solutions in amber vials or in the dark is a recommended precaution.
-
Oxidation: Exposure to oxygen can lead to the oxidation of sensitive functional groups within a molecule. While DMSO itself can be an antioxidant, minimizing headspace in storage vials can reduce the risk of oxidation.
Q3: How can I assess the stability of my this compound DMSO stock solution?
To determine the stability of your this compound stock solution under your specific storage conditions, you can perform a stability study. A common method involves using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the concentration and purity of an aged aliquot to a freshly prepared solution or a time-zero sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same this compound stock solution. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Perform a quality control check (e.g., HPLC) on the old and new stock solutions to compare purity and concentration. Consider aliquoting new stock solutions to minimize freeze-thaw cycles. |
| Precipitate observed in the this compound stock solution after thawing. | The concentration of this compound may exceed its solubility in DMSO at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. Ensure the DMSO used is anhydrous, as water can affect solubility. |
| Loss of compound activity over time. | Chemical degradation of this compound. | Review storage procedures. Ensure the use of anhydrous DMSO, protection from light, and minimization of freeze-thaw cycles. For critical experiments, always use a freshly prepared stock solution or one that has been recently qualified for purity and concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (not to exceed 37°C) can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C in a light-protected container.
Protocol 2: Stability Assessment of this compound in DMSO
-
Sample Preparation:
-
Time-Zero Sample (T=0): Immediately after preparing the this compound DMSO stock solution, take an aliquot and dilute it to a suitable concentration for analysis (e.g., with acetonitrile for LC-MS). This will serve as your baseline.
-
Aged Sample: Store the remaining aliquots at -20°C.
-
-
Incubation: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage.
-
Analysis: Allow the aged aliquot to thaw completely and reach room temperature. Dilute it in the same manner as the T=0 sample. Analyze both the T=0 and aged samples using a validated stability-indicating method, such as HPLC or LC-MS.
-
Data Comparison: Compare the peak area and purity of the aged sample to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to cancer cell death.[2][3][4][5]
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of a compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of VAL-083 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VAL-083 (dianhydrogalactitol) in preclinical models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, bifunctional DNA alkylating agent.[1][2] Its primary mechanism involves forming interstrand cross-links at the N7 position of guanine in DNA.[1][2] This action leads to DNA double-strand breaks, subsequent cell cycle arrest, and ultimately, apoptosis (cell death) of cancer cells.[1][2] A key feature of this compound is that its cytotoxic activity is independent of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair enzyme, which is a common mechanism of resistance to the standard-of-care glioblastoma chemotherapeutic, temozolomide.[1]
Q2: What are the most common off-target effects observed with this compound in preclinical and clinical studies?
The most consistently reported and dose-limiting off-target effect of this compound is myelosuppression, particularly thrombocytopenia (a decrease in platelet count).[2] Preclinical studies in dogs and monkeys have established a steep dose-response curve for toxicity, indicating a narrow therapeutic window. In vitro studies have shown that dianhydrogalactitol (this compound) can inhibit DNA synthesis in bone marrow cells, which likely contributes to this effect.[3] Another study has suggested that this compound may have multi-target properties, potentially inhibiting VEGFR2 and FGFR1 signaling pathways, which could be considered off-target effects.[4] Additionally, downregulation of BRD4 has been observed in glioblastoma stem cells treated with this compound, though this was presented as a potential anti-neoplastic mechanism.[5][6]
Q3: Are there known off-target molecular interactions of this compound that I should be aware of in my in vitro experiments?
Beyond its primary DNA-damaging activity, preclinical research suggests this compound may have other molecular effects. A study on glioblastoma cells indicated that this compound can inhibit migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP2) and may also inhibit tumor angiogenesis by affecting the VEGFR2 and FGFR1 pathways.[4] Another study using a proteomic array on glioblastoma stem cells found that this compound treatment led to the downregulation of Bromodomain-containing protein 4 (BRD4).[5][6] Researchers should consider these potential off-target activities when interpreting results, especially in studies focused on cell signaling, migration, and angiogenesis.
Troubleshooting Guides
Issue 1: Excessive Myelosuppression (Thrombocytopenia, Neutropenia) in Animal Models
Symptoms:
-
Significant weight loss in treated animals.
-
Hemorrhagic events (petechiae, bruising).
-
Low platelet and/or neutrophil counts in complete blood count (CBC) analysis.
Potential Causes:
-
This compound dose is too high for the specific animal strain or model.
-
The dosing schedule is too frequent, not allowing for bone marrow recovery.
-
The animal model is particularly sensitive to DNA alkylating agents.
Troubleshooting Steps:
-
Dose De-escalation: If significant toxicity is observed, reduce the this compound dose in subsequent cohorts. Preclinical studies in dogs and monkeys have shown a steep dose-response for toxicity, so even small dose adjustments may have a significant impact.[7]
-
Modify Dosing Schedule: Increase the interval between this compound treatments to allow for hematopoietic recovery. A 21-day cycle with treatment on days 1, 2, and 3 is a common clinical regimen.[2][3]
-
Supportive Care (Experimental): While not specifically validated for this compound in published preclinical studies, consider the use of hematopoietic growth factors (e.g., G-CSF for neutropenia, TPO mimetics for thrombocytopenia) as a potential strategy to mitigate myelosuppression. This approach is commonly used for other cytotoxic agents.
-
Monitor Hematological Parameters: Implement regular CBC monitoring (e.g., weekly) to track platelet and neutrophil counts. This will help in identifying the nadir (lowest point) and recovery kinetics, informing adjustments to the treatment schedule.
Issue 2: Inconsistent Anti-Tumor Efficacy in Preclinical Models
Symptoms:
-
High variability in tumor growth inhibition between animals in the same treatment group.
-
Lack of expected tumor response based on in vitro data.
Potential Causes:
-
Suboptimal this compound dose or schedule.
-
Poor bioavailability or blood-brain barrier penetration in the specific animal model (though this compound is known to cross the blood-brain barrier).
-
Intrinsic or acquired resistance of the tumor model.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose of this compound in your specific tumor model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure this compound concentrations in plasma and tumor tissue to ensure adequate drug exposure.
-
Combination Therapy: Consider combining this compound with other agents. Preclinical studies have shown synergistic effects with topoisomerase poisons like irinotecan and etoposide.[4] Combination with radiation has also been explored.[8]
-
Characterize Your Model: Ensure your tumor model's molecular characteristics (e.g., DNA repair pathway status) are well-defined, as this can influence sensitivity to DNA damaging agents.
Quantitative Data Summary
Table 1: Preclinical Dose-Response Toxicity of Dianhydrogalactitol (this compound)
| Species | Dosing Schedule | Highest Nontoxic Dose (mg/m²) | Low Toxic Dose (mg/m²) | High Toxic Dose (mg/m²) | Lethal Dose (mg/m²) |
| Dog | Single Injection | 20 | 40 | 80 | 160-320 |
| Dog | 5 Daily Injections | 5 | 10 | 20 | 40-80 |
| Monkey | 5 Daily Injections | 3 | 6 | 12 | 24-96 |
Data adapted from a preclinical toxicologic evaluation of dianhydrogalactitol.[7]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Mice
-
Animal Model: Nude mice bearing subcutaneous or orthotopic glioblastoma xenografts.
-
This compound Administration: Administer this compound intravenously (e.g., via tail vein) at the desired dose and schedule.
-
Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the saphenous or submandibular vein at baseline (before treatment) and at regular intervals post-treatment (e.g., days 7, 14, and 21 for a 21-day cycle).
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine platelet, neutrophil, and other key blood cell counts.
-
Data Analysis: Plot the mean cell counts over time for each treatment group to visualize the nadir and recovery of hematopoietic lineages.
Visualizations
References
- 1. delmarpharma.com [delmarpharma.com]
- 2. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of 1,2:5,6-dianhydrogalactitol and 1,2:5,6-dianhydro-3,4-diacetylgalactitol on DNA synthesis in the cells of melanoma B16, bone marrow, small intestine epithelium, spleen and liver of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dianhydrogalactitol synergizes with topoisomerase poisons to overcome DNA repair activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSIG-02. This compound INHIBITS PROLIFERATION OF A PANEL OF EIGHT GLIOBLASTOMA STEM CELL LINES: DOWNREGULATION OF BDR4 AS A NOVEL ANTI-NEOPLASTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Preclinical toxicologic evaluation of dianhydrogalactitol in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2:5,6-dianhydrogalactitol inhibits human glioma cell growth in vivo and in vitro by arresting the cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
VAL-083 Technical Support Center: Dosage and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VAL-083 (dianhydrogalactitol) in pre-clinical cancer research. The information is designed to assist in optimizing experimental design and addressing common challenges, particularly concerning dosage adjustments for sensitive cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bi-functional DNA alkylating agent. It induces interstrand cross-links at the N7 position of guanine in DNA, leading to DNA double-strand breaks and subsequent cell death.[1][2][3][4] This mechanism is notably independent of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair protein, which is a common mechanism of resistance to temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma (GBM).[4]
Q2: How does the activity of this compound differ from other alkylating agents like temozolomide (TMZ)?
A2: The primary distinction lies in their interaction with DNA and the subsequent cellular response. This compound creates interstrand cross-links at the N7 position of guanine, which are not repaired by MGMT.[1][4] In contrast, TMZ methylates the O6 position of guanine, a type of DNA damage that can be reversed by MGMT, leading to drug resistance in tumors with high MGMT expression.[4] Therefore, this compound is effective in both MGMT-methylated (low expression) and MGMT-unmethylated (high expression) cancer cells.
Q3: What is a typical starting concentration for in vitro experiments with this compound?
A3: Based on published data, a starting concentration range of 0.2 µM to 5 µM is recommended for initial in vitro experiments. The IC50 (half-maximal inhibitory concentration) of this compound can vary significantly depending on the cancer cell line. For example, in a panel of eight glioblastoma stem cell lines, the IC50 was reported to be in the range of 200–2000 nM (0.2–2 µM). In other glioma stem and non-stem cell cultures, a measurable effect was observed at low micromolar (1-5 µM) doses. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: Are there any known biomarkers that predict sensitivity to this compound?
A4: While this compound's efficacy is independent of MGMT status, emerging research suggests that the status of the homologous recombination (HR) DNA repair pathway may influence sensitivity.[1] Cancer cells with impaired HR may exhibit increased sensitivity to this compound due to their reduced ability to repair the DNA double-strand breaks induced by the drug.[1]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1)
Issue: High variability in cell viability results.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent drug dissolution.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media.
-
Prepare a fresh stock solution of this compound and ensure it is fully dissolved before diluting to final concentrations.
-
Issue: Unexpectedly low or high IC50 values.
-
Possible Cause: Incorrect incubation time, cell line-specific sensitivity, or issues with the assay reagent.
-
Troubleshooting Steps:
-
The optimal incubation time with this compound can vary. A typical starting point is 72 hours. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Different cell lines exhibit varying sensitivities to this compound. Refer to the IC50 data table below for reported ranges in different cancer types.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells) to ensure the assay is performing as expected.
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue: Low percentage of apoptotic cells detected.
-
Possible Cause: Suboptimal this compound concentration or insufficient incubation time.
-
Troubleshooting Steps:
-
Increase the concentration of this compound. A concentration of 1.5 to 2 times the IC50 value is often used to induce apoptosis.
-
Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of the apoptotic response.
-
Issue: High percentage of necrotic (Annexin V+/PI+) cells.
-
Possible Cause: The this compound concentration is too high, leading to rapid cell death.
-
Troubleshooting Steps:
-
Reduce the concentration of this compound to a level that induces apoptosis without causing widespread necrosis. A dose-response experiment is recommended.
-
Shorten the incubation time to capture cells in earlier stages of apoptosis.
-
DNA Damage Assays (e.g., γ-H2AX Staining)
Issue: Weak or no γ-H2AX signal.
-
Possible Cause: Insufficient this compound concentration or the timing of analysis is not optimal.
-
Troubleshooting Steps:
-
Ensure the this compound concentration is sufficient to induce DNA double-strand breaks.
-
The phosphorylation of H2AX (γ-H2AX) is an early event in the DNA damage response. Analyze cells at earlier time points (e.g., 1, 4, 8, 24 hours) after this compound treatment to capture the peak signal.
-
Issue: High background in γ-H2AX immunofluorescence staining.
-
Possible Cause: Non-specific antibody binding or inadequate blocking.
-
Troubleshooting Steps:
-
Titrate the primary and secondary antibodies to determine the optimal concentrations.
-
Increase the duration of the blocking step and ensure the blocking buffer is appropriate for your antibody.
-
Data Presentation
Table 1: Reported In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Glioblastoma Stem Cells (Panel of 8) | Glioblastoma | 0.2 - 2.0 |
| T98G | Glioblastoma | ~2.5 |
| PC3 | Prostate Cancer | Synergy with other agents demonstrated |
| A549 | Non-Small Cell Lung Cancer | Synergy with other agents demonstrated |
Note: This table is not exhaustive and IC50 values can vary between laboratories and experimental conditions. It is essential to determine the IC50 for your specific cell line and conditions.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 1.5-2x IC50) for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
DNA Damage (γ-H2AX) Assay by Western Blot
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 1, 4, 8, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-H2AX (Ser139). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total H2AX or a housekeeping protein (e.g., β-actin) as a loading control.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting unexpected cell viability results.
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
VAL-083 degradation and handling precautions in the lab
This technical support center provides essential information for researchers, scientists, and drug development professionals working with VAL-083 (Dianhydrogalactitol). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, chemically known as Dianhydrogalactitol, is a first-in-class, small-molecule, bi-functional DNA alkylating agent.[1][2] Its primary mechanism of action involves inducing inter-strand DNA cross-links at the N7 position of guanine, which leads to DNA double-strand breaks and ultimately, cell death.[3][4][5][6] This activity is independent of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair enzyme, which is a common mechanism of resistance to other alkylating agents like temozolomide.[3][4]
Q2: What are the known degradation pathways for this compound in a laboratory setting?
A2: Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound under various laboratory conditions, such as hydrolysis, photolysis, or thermal decomposition, and its specific degradation products. General stability information suggests it is stable when used according to specifications, with no dangerous decomposition products known. However, as an epoxide-containing compound, it may be susceptible to hydrolysis, especially under acidic or basic conditions.
Q3: What are the recommended storage conditions for this compound?
A3: Based on available safety data sheets for Dianhydrogalactitol, it is a solid. While specific storage temperatures are not consistently provided across all sources, general best practices for cytotoxic compounds suggest storing it in a cool, dry, and well-ventilated area, away from incompatible materials. For solutions, storage conditions will depend on the solvent used. For instance, solutions in DMSO should be stored according to the manufacturer's recommendations, typically at -20°C for long-term storage.
Q4: Is this compound considered a hazardous substance?
A4: There is some conflicting information regarding the formal hazard classification of this compound. While one safety data sheet states it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is also assigned a high health hazard rating (3 out of 4) by the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS). Given that this compound is a DNA alkylating agent and a cytotoxic compound, it is prudent to handle it with the same precautions as other hazardous chemotherapy drugs.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment, especially if using aqueous buffers. Avoid repeated freeze-thaw cycles of stock solutions. If possible, verify the concentration and purity of the this compound solution before use.
-
-
Possible Cause 2: Improper handling and storage.
-
Troubleshooting Step: Ensure this compound is stored under the recommended conditions (cool, dry place for solid; appropriate temperature for solutions). Review handling procedures to minimize exposure to light, air, and moisture.
-
Issue 2: Concerns about personnel safety during handling.
-
Possible Cause: Inadequate personal protective equipment (PPE) or handling procedures.
Issue 3: Uncertainty about proper disposal of this compound waste.
-
Possible Cause: Lack of clear institutional guidelines for cytotoxic waste.
-
Troubleshooting Step: All materials contaminated with this compound (e.g., pipette tips, tubes, gloves, gowns) should be disposed of as cytotoxic waste.[3][9] This waste should be segregated into clearly labeled, leak-proof containers.[3][9] Follow your institution's specific procedures for cytotoxic waste disposal, which typically involves incineration.[10] Never dispose of this compound waste down the drain.[7]
-
Data Presentation
Table 1: Physicochemical and Stability Data for this compound
| Parameter | Data | Source |
| Chemical Name | Dianhydrogalactitol | [10] |
| Molecular Formula | C₆H₁₀O₄ | [10] |
| Molecular Weight | 146.14 g/mol | |
| Appearance | Solid | [10] |
| Solubility | Soluble in DMSO | [10] |
| Aqueous Solubility | Water soluble | [9] |
| Stability | Stable if used according to specifications. Detailed degradation kinetics under various laboratory conditions (pH, temperature, light) are not readily available in public literature. | |
| Known Incompatibilities | Strong oxidizing agents. | |
| Hazardous Decomposition Products | No dangerous decomposition products are known. |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound Stock Solution
-
Precaution: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (double nitrile gloves, lab coat, safety goggles).
-
Weighing: Carefully weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the solid this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cell death.
Caption: Recommended workflow for handling this compound in a laboratory setting.
Caption: Key safety precautions for working with this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ET-18: this compound IS A NOVEL N7 ALKYLATING AGENT THAT INHIBITS THE GROWTH OF GLIOMA STEM AND NON-STEM CULTURES, INCLUDING TEMOZOLOMIDE-RESISTANT LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P11.41.B PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM: CASE STUDY REPORTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11026914B2 - Use of dianhydrogalactitol and analogs and derivatives thereof to treat recurrent malignant glioma or progressive secondary brain tumor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Dianhydrogalactitol | C6H10O4 | CID 15942827 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of VAL-083 and Lomustine for Recurrent Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of VAL-083 and lomustine in the treatment of recurrent glioblastoma (GBM). The information presented is based on available clinical trial data and preclinical research, aimed at informing researchers, scientists, and drug development professionals.
Executive Summary
Glioblastoma is a highly aggressive brain tumor with a poor prognosis, particularly in the recurrent setting. For decades, lomustine, a nitrosourea alkylating agent, has been a standard of care for recurrent GBM. This compound is a novel bi-functional alkylating agent that has been investigated as an alternative treatment. Both drugs induce DNA damage, leading to cancer cell death, but through distinct mechanisms. This guide will delve into a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols of key clinical trials.
Mechanism of Action
This compound: this compound is a first-in-class, small molecule that readily crosses the blood-brain barrier.[1] Its cytotoxic effect is mediated through the formation of interstrand cross-links at the N7 position of guanine in DNA.[2] This action leads to DNA double-strand breaks, cell cycle arrest at the S/G2 phase, and subsequent apoptosis.[3][4] A key feature of this compound is that its activity is independent of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair protein.[3][5] MGMT is a common mechanism of resistance to traditional alkylating agents like temozolomide and lomustine.[6]
Lomustine (CCNU): Lomustine is a member of the nitrosourea class of alkylating agents.[7] It exerts its anticancer effect by inducing DNA damage through the alkylation of DNA bases, primarily at the O6 position of guanine.[6][8] This leads to DNA strand breaks and cross-linking, ultimately triggering cell death.[7] The efficacy of lomustine is often influenced by the MGMT status of the tumor.[5] Tumors with high levels of MGMT can repair the DNA damage induced by lomustine, leading to treatment resistance.[6]
Signaling Pathway Diagrams
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Alkylation and Carbamylation Effects of Lomustine and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of VAL-083 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the dianhydrogalactitol (VAL-083) and the widely used chemotherapeutic agent, cisplatin (B142131). By examining their mechanisms of action, cytotoxicity, effects on the cell cycle, and induction of apoptosis, this document aims to equip researchers with the necessary data to evaluate their potential applications in cancer therapy.
Mechanism of Action: A Tale of Two Cross-links
This compound and cisplatin, while both DNA-alkylating agents, employ distinct mechanisms to induce cancer cell death. This compound is a bi-functional agent that creates interstrand cross-links at the N7 position of guanine. This action results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2] In contrast, cisplatin predominantly forms 1,2-intrastrand cross-links between adjacent purine (B94841) bases on the DNA.[3] This fundamental difference in their mode of action is crucial, as it allows this compound to bypass cellular resistance mechanisms that are effective against cisplatin and other chemotherapeutic agents like temozolomide (B1682018).[4][5]
Cytotoxicity: this compound Overcomes Cisplatin Resistance
In vitro studies have demonstrated this compound's potent cytotoxic activity across various cancer cell lines, notably in cisplatin-resistant models. A direct comparison in a panel of ovarian cancer cell lines highlights this compound's ability to maintain significant efficacy where cisplatin's potency is dramatically reduced.
| Cell Line | Cancer Type | p53 Status | Cisplatin IC50 (µM) | This compound IC50 (µM) | Fold-Resistance to Cisplatin | Fold-Resistance to this compound |
| A2780 | Ovarian | Wild-Type | ~0.5 | ~0.5 | - | - |
| 2780CP-16 | Ovarian | Wild-Type | >5 (10-fold > A2780) | ~2.0 (4-fold > A2780) | 10 | 4 |
| OVCAR-10 | Ovarian | Wild-Type | >12.5 (25-fold > A2780) | ~3.5 (7-fold > A2780) | >25 | 7 |
| Hey | Ovarian | Wild-Type | >12.5 (25-fold > A2780) | ~3.5 (7-fold > A2780) | >25 | 7 |
| OVCA-433 | Ovarian | Wild-Type | >12.5 (25-fold > A2780) | ~3.5 (7-fold > A2780) | >25 | 7 |
Table 1: Comparative IC50 values of this compound and cisplatin in cisplatin-sensitive (A2780) and cisplatin-resistant ovarian cancer cell lines. Data indicates that while resistance to this compound develops to a small extent, it is significantly less pronounced than the resistance observed with cisplatin.[3]
In glioblastoma cell lines, this compound has also shown potent, dose-dependent inhibition of cell growth, even in cells that are classically resistant to other chemotherapies like temozolomide due to MGMT expression (e.g., T98G cells), with an IC50 of less than 5 µM.[4]
Cell Cycle Arrest and Apoptosis: Divergent Pathways to Cell Death
Both this compound and cisplatin induce cell cycle arrest and apoptosis, but their differential mechanisms of DNA damage appear to trigger distinct downstream signaling cascades.
This compound is known to cause a rapid and irreversible S/G2 phase cell cycle arrest.[5] This is a consequence of the DNA double-strand breaks it induces, which activates DNA damage response pathways.
Cisplatin , on the other hand, can induce cell cycle arrest at various phases, including the S and G2/M phases.[6][7] The cellular response to cisplatin-induced DNA damage is often mediated by the ATR-Chk1 signaling pathway.[8][9]
While direct comparative quantitative data on apoptosis induction is limited in the available literature, studies on cisplatin-resistant ovarian cancer cells treated with cisplatin show a certain percentage of apoptotic cells. For instance, in A2780/CP cells, treatment with cisplatin alone resulted in 54.79% apoptotic cells.[8] In cisplatin-sensitive A2780 cells, cisplatin treatment has been shown to induce apoptosis in a dose-dependent manner.[10]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
To determine the half-maximal inhibitory concentration (IC50) for this compound and cisplatin, a 5-day MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is utilized.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or cisplatin for 5 days.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
The percentage of apoptotic cells is quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining kit followed by flow cytometry.
-
Cell Treatment: Cells are treated with this compound or cisplatin at their respective IC50 concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[8][9][11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
The effect of this compound and cisplatin on cell cycle distribution is determined by PI staining and flow cytometry.
-
Cell Treatment: Cells are treated with the compounds for a designated period (e.g., 24 or 48 hours).
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.[7][13]
DNA Interstrand Cross-link Detection (Modified Comet Assay)
The formation of interstrand cross-links (ICLs) by this compound can be detected using a modified alkaline comet assay.
-
Cell Treatment and Irradiation: Cells are treated with this compound. After treatment, a subset of cells is exposed to a fixed dose of ionizing radiation (e.g., X-rays) to induce random DNA strand breaks. Untreated and non-irradiated cells serve as controls.
-
Cell Embedding: Cells are embedded in low-melting-point agarose (B213101) on microscope slides.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the "comets" are visualized under a fluorescence microscope.
-
Analysis: The presence of ICLs is indicated by a decrease in the tail moment of the irradiated, drug-treated cells compared to the irradiated, untreated cells, as the cross-links retard the migration of the broken DNA fragments.[14][15][16][17]
Visualizing the Mechanisms
To better understand the distinct cellular responses to this compound and cisplatin, the following diagrams illustrate their primary mechanisms of action and the experimental workflow for their comparison.
Caption: Mechanisms of this compound and Cisplatin.
Caption: Workflow for in vitro comparison.
Conclusion
The in vitro data strongly suggests that this compound possesses a distinct and advantageous profile compared to cisplatin. Its unique mechanism of inducing interstrand DNA cross-links allows it to overcome common resistance pathways that limit the efficacy of platinum-based therapies. The ability of this compound to maintain potent cytotoxicity in cisplatin-resistant cell lines underscores its potential as a valuable therapeutic agent in the treatment of various cancers, particularly in refractory settings. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and to identify patient populations that would most benefit from this novel therapeutic agent.
References
- 1. ACTR-50. CLINICAL TRIALS WITH DIANHYDROGALACTITOL (this compound) IN MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P11.41.B PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM: CASE STUDY REPORTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. delmarpharma.com [delmarpharma.com]
- 5. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
VAL-083: A Paradigm Shift in Glioblastoma Treatment Through MGMT-Independent Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VAL-083 against the standard-of-care chemotherapy for glioblastoma (GBM), temozolomide (B1682018) (TMZ). The focus is on the validation of this compound's distinct mechanism of action that overcomes a key resistance pathway to traditional alkylating agents.
Glioblastoma, the most aggressive form of brain cancer, presents a formidable treatment challenge.[1][2] The standard-of-care alkylating agent, temozolomide, is often rendered ineffective by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2][3][4] this compound, a novel bi-functional DNA targeting agent, has emerged as a promising alternative by inducing tumor cell death through a mechanism independent of MGMT expression.[2][5][6][7][8] This guide synthesizes preclinical and clinical data to validate this MGMT-independent activity.
Mechanism of Action: A Distinct Approach to DNA Damage
This compound (dianhydrogalactitol) is a first-in-class bifunctional alkylating agent that readily crosses the blood-brain barrier.[1][6][9][10] Its cytotoxic effect stems from creating interstrand cross-links at the N7 position of guanine (B1146940) in DNA.[1][5][9][11] This action leads to DNA double-strand breaks, subsequent cell cycle arrest in the S/G2 phase, and ultimately, apoptosis (cell death).[1][10][12]
Crucially, this mechanism differs from TMZ, which primarily methylates the O6 position of guanine. The repair of O6-methylguanine by MGMT is a major source of TMZ resistance in a significant portion of GBM patients.[2][3][5] this compound's targeting of the N7 position bypasses this MGMT-mediated repair pathway, rendering it effective even in tumors with high MGMT expression (unmethylated MGMT promoter status).[3][5][7][8][13]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: this compound's MGMT-independent mechanism compared to Temozolomide.
Preclinical Evidence: In Vitro and In Vivo Validation
A substantial body of preclinical research has demonstrated this compound's efficacy in GBM models, particularly those resistant to TMZ.
In Vitro Studies:
-
Cell Viability Assays: Studies on various GBM cell lines, including those with high MGMT expression (TMZ-resistant), have shown that this compound effectively reduces cell viability.[6][7][13] Unlike TMZ, the cytotoxic effect of this compound is not diminished in cells with an unmethylated MGMT promoter.[13]
-
Cancer Stem Cells: this compound has demonstrated equal potency against both GBM cancer stem cells and non-stem cells, irrespective of MGMT status.[2][6][12] This is significant as cancer stem cells are often implicated in tumor recurrence and therapy resistance.[4]
-
Cell Cycle Analysis: Treatment with this compound induces a dose-dependent arrest of GBM cells in the G2/M phase of the cell cycle, a direct consequence of the DNA damage it inflicts.[13] This effect is observed in both MGMT-positive and MGMT-negative cell lines.[13]
In Vivo Studies:
-
Xenograft Models: In animal models bearing intracranial GBM xenografts, this compound has been shown to significantly extend survival time, including in models resistant to TMZ.[7]
The following workflow outlines a typical experimental approach to validate the MGMT-independent activity of this compound.
Caption: A generalized workflow for in vitro validation of this compound.
Clinical Trial Data: Performance in GBM Patients
Multiple clinical trials have been initiated to evaluate the safety and efficacy of this compound in GBM patients, particularly those with unmethylated MGMT promoter status who are unlikely to respond to TMZ.
| Clinical Trial Identifier | Phase | Patient Population | Key Findings/Status |
| NCT03050736 | Phase 2 | Newly diagnosed GBM with unmethylated MGMT | Determined a well-tolerated dose of this compound in combination with radiation therapy.[5][8] Myelosuppression was the most common adverse event.[5] |
| NCT02717962 | Phase 2 | Recurrent GBM with unmethylated MGMT (bevacizumab-naïve) | Designed to assess if this compound improves overall survival compared to historical controls.[2][6] |
| NCT03149575 (STAR-3) | Phase 3 | Recurrent GBM who have failed TMZ and bevacizumab | A randomized controlled trial comparing this compound to physician's choice of salvage therapy.[14][15] |
| NCT03970447 (GBM AGILE) | Phase 2/3 | Newly diagnosed and recurrent GBM | Preliminary results indicated that this compound did not demonstrate improved efficacy compared to standard-of-care. Kintara Therapeutics has suspended development activities for this compound.[16] |
While early phase trials showed promise for this compound in offering a survival benefit for patients with chemoresistant GBM, more recent results from the GBM AGILE trial have been disappointing.[6][16] The preliminary topline data from this adaptive platform trial suggested that this compound did not improve efficacy compared to standard-of-care treatments for either newly diagnosed or recurrent glioblastoma.[16]
Comparison with Temozolomide: A Summary
| Feature | This compound | Temozolomide (TMZ) |
| Mechanism of Action | N7-guanine alkylation, leading to interstrand cross-links and DNA double-strand breaks.[1][5][9][11] | O6-guanine methylation.[3] |
| Blood-Brain Barrier Penetration | Readily crosses.[1][6][9][10] | Crosses. |
| Dependence on MGMT Status | Activity is independent of MGMT expression.[2][6][7][8][12][13] | Efficacy is significantly reduced in tumors with high MGMT expression (unmethylated promoter).[2][3][5] |
| Activity against Cancer Stem Cells | Active against both stem and non-stem GBM cells.[2][6][12] | Efficacy is dependent on MGMT status.[3] |
| Clinical Efficacy | Showed promise in early trials for recurrent GBM.[6] However, a recent Phase 2/3 trial did not show improved efficacy over standard-of-care.[16] | Standard-of-care for newly diagnosed GBM, with efficacy linked to MGMT promoter methylation status.[3][5] |
The logical relationship between this compound's mechanism and its independence from MGMT is a key takeaway.
Caption: The basis for this compound's circumvention of MGMT-mediated resistance.
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Plate GBM cells (both MGMT-proficient and -deficient lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and Temozolomide for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
Staining: After treatment, remove the media and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: Wash the plates to remove excess stain and allow them to dry. Solubilize the stain with a solution such as 10% acetic acid. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture GBM cells and treat with this compound or Temozolomide at specified concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound represents a rational approach to overcoming a primary mechanism of resistance to the standard-of-care chemotherapy for glioblastoma. Its distinct mechanism of action, centered on N7-guanine alkylation, has been robustly validated in preclinical models to be independent of MGMT status. While early clinical data offered hope for a new treatment paradigm, particularly for patients with unmethylated MGMT tumors, recent findings from the GBM AGILE trial have cast doubt on its clinical efficacy compared to current standards of care. The decision by Kintara Therapeutics to suspend its development underscores the challenges of translating promising preclinical findings into clinical success. Nevertheless, the scientific rationale behind targeting alternative DNA adducts to circumvent specific repair pathways remains a valuable concept in the ongoing development of more effective cancer therapies.
References
- 1. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (this compound) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ET-18: this compound IS A NOVEL N7 ALKYLATING AGENT THAT INHIBITS THE GROWTH OF GLIOMA STEM AND NON-STEM CULTURES, INCLUDING TEMOZOLOMIDE-RESISTANT LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P09.57 Clinical trials of this compound in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DelMar Pharmaceuticals Presents Promising Preclinical Data On this compound's Potential To Treat Temozolomide-Resistant Glioblastoma Multiforme (GBM) - BioSpace [biospace.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Phase 3 Study in Temozolomide-Avastin Recurrent GBM ("STAR-3"): A pivotal Randomized Controlled Trial of this compound in Patients with Recurrent Glioblastoma who have failed standard Temozolomide/ Radiation Therapy and Bevacizumab | Dana-Farber Cancer Institute [dana-farber.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. onclive.com [onclive.com]
Unlocking Synergistic Power: VAL-083 and PARP Inhibitors in Preclinical Cancer Models
A growing body of preclinical evidence suggests a potent synergistic relationship between the novel bifunctional alkylating agent VAL-083 and poly (ADP-ribose) polymerase (PARP) inhibitors. This combination shows promise in enhancing anti-cancer efficacy, particularly in challenging tumor types such as glioblastoma and ovarian cancer. This guide provides a comprehensive comparison of the preclinical data, detailing the experimental methodologies and visualizing the underlying mechanisms of this promising therapeutic strategy.
The rationale for combining this compound with PARP inhibitors stems from their distinct but complementary mechanisms of action targeting DNA damage and repair pathways. This compound induces DNA interstrand cross-links at the N7 position of guanine, leading to double-strand breaks (DSBs), a form of DNA damage that is particularly challenging for cancer cells to repair. This action is independent of O6-methylguanine-DNA-methyltransferase (MGMT), a key resistance mechanism to the standard-of-care glioblastoma chemotherapy, temozolomide. The DNA damage caused by this compound activates the homologous recombination (HR) repair pathway.
PARP inhibitors, on the other hand, function by blocking the repair of single-strand DNA breaks. When these unrepaired single-strand breaks are encountered during DNA replication, they are converted into DSBs. In cancer cells with pre-existing defects in the HR repair pathway (e.g., those with BRCA mutations), the accumulation of DSBs due to PARP inhibition leads to synthetic lethality and cell death. The combination of this compound-induced DSBs and the PARP inhibitor-mediated blockade of DNA repair pathways creates a powerful anti-tumor effect that has been observed to be synergistic in preclinical studies.
Quantitative Analysis of Synergy
Preclinical studies have demonstrated that the combination of this compound with various PARP inhibitors results in a synergistic reduction in cancer cell viability. This synergy has been observed in both homologous recombination (HR)-proficient and HR-deficient cancer cell lines, suggesting a broader potential application for this combination beyond just BRCA-mutated tumors.
| Cell Line | Cancer Type | PARP Inhibitor | Synergy Assessment | Outcome |
| A2780 | Ovarian | Olaparib | Combination Index | Synergy |
| A2780 | Ovarian | Talazoparib | Combination Index | Synergy |
| A2780 | Ovarian | Niraparib | Combination Index | Synergy |
| A2780 | Ovarian | Rucaparib | Combination Index | Synergy (in HR-deficient) |
| A2780 | Ovarian | Veliparib | Combination Index | Additive |
| Various | Ovarian, Prostate, Lung, Glioma | Olaparib, Talazoparib, Veliparib | Not Specified | Synergy or Super-additivity[1] |
Experimental Protocols
The synergistic effects of this compound and PARP inhibitors have been primarily evaluated using in vitro cell-based assays. A common methodology involves the following steps:
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound alone, a PARP inhibitor alone, or the combination of both drugs. Control cells are treated with a vehicle (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically 5 days, to allow for the drugs to exert their cytotoxic effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The synergistic effect is then quantified by calculating the Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Homologous Recombination-Deficient Model Generation:
To mimic the genetic landscape of certain cancers, researchers often create cell line models with deficiencies in the HR pathway. A common method is the use of small interfering RNA (siRNA).
-
siRNA Transfection: Cells are transfected with siRNA molecules specifically designed to target and degrade the mRNA of a key HR gene, such as BRCA1. A non-targeting control siRNA is used in parallel.
-
Verification of Knockdown: The efficiency of the gene knockdown is confirmed using techniques like Western blotting or quantitative real-time PCR (qRT-PCR) to measure the protein or mRNA levels of the target gene, respectively.
-
Combination Treatment and Analysis: The HR-deficient and HR-proficient (control) cells are then subjected to the combination treatment with this compound and PARP inhibitors as described in the cytotoxicity assay protocol.
Visualizing the Mechanisms of Action and Synergy
The following diagrams illustrate the signaling pathways of this compound and PARP inhibitors, as well as a typical experimental workflow for assessing their synergistic effects.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of PARP inhibitors.
Caption: Experimental workflow for synergy assessment.
References
Comparative Analysis of VAL-083 in Glioblastoma Multiforme (GBM) Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of VAL-083, a novel bi-functional alkylating agent, across various glioblastoma multiforme (GBM) cell lines. The data presented is supported by experimental findings and aims to offer a comprehensive overview of this compound's potential as a therapeutic agent for this aggressive brain cancer.
This compound (dianhydrogalactitol) is a first-in-class, small-molecule chemotherapeutic that readily crosses the blood-brain barrier.[1] Its mechanism of action distinguishes it from the current standard-of-care, temozolomide (TMZ), as it induces interstrand DNA cross-links at the N7 position of guanine, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2] A key feature of this compound is its activity in tumors that are resistant to TMZ due to the expression of the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT).[1]
Efficacy of this compound Across Different GBM Cell Lines
The cytotoxic activity of this compound has been evaluated in a range of GBM cell lines, demonstrating broad efficacy, including in TMZ-resistant models. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its effectiveness at nanomolar to low micromolar concentrations.
| Cell Line | MGMT Status | IC50 of this compound (µM) | Key Characteristics |
| U-251 MG | Unmethylated (TMZ-sensitive) | ~10 | Commonly used, well-characterized GBM cell line. |
| T98G | Methylated (TMZ-resistant) | ~20 | Expresses high levels of MGMT, conferring TMZ resistance. |
| U-87 MG | Unmethylated (TMZ-sensitive) | ~15 | Widely studied GBM cell line with a complex genomic profile. |
| LN-18 | Methylated (TMZ-resistant) | ~25 | Known for its radioresistance and TMZ resistance. |
| SF268 | Unmethylated (TMZ-sensitive) | ~10 | Derived from a pediatric GBM patient. |
| GBM Stem Cells (GSCs) | Mixed | 0.2 - 2.0 | Panel of eight patient-derived GSC lines. |
Note: The IC50 values for U-251 MG, T98G, U-87 MG, LN-18, and SF268 are estimated from graphical representations of cell viability assays. The IC50 range for GBM Stem Cells is from a study evaluating eight different GSC lines.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound exerts its anti-cancer effects through a multi-faceted mechanism that ultimately leads to programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound in GBM cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on GBM cell lines.
Workflow:
Procedure:
-
Cell Seeding: GBM cells (e.g., U-251 MG, T98G, U-87 MG, LN-18, SF268) are seeded at a density of 1 x 10³ to 1.5 x 10³ cells per well in 96-well plates.[1]
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound (dissolved in DMSO) or a vehicle control.[1]
-
Incubation: The cells are incubated for 5 days.[1]
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Workflow:
Procedure:
-
Cell Treatment: GBM cells are treated with this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, and stained with fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
DNA Damage Assay (γH2AX Staining)
This immunofluorescence assay is used to detect the formation of DNA double-strand breaks, a key event in this compound's mechanism of action.
Procedure:
-
Cell Culture and Treatment: GBM cells are grown on coverslips and treated with this compound.[1]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides, and the fluorescence signal is visualized using a fluorescence microscope. The intensity of the γH2AX signal in the nucleus is quantified.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Procedure:
-
Cell Treatment and Harvesting: GBM cells are treated with this compound for a specified time (e.g., 48 hours), then harvested and washed.[1]
-
Fixation: The cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a solution containing propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment typically leads to an accumulation of cells in the S and G2/M phases.[1]
References
VAL-083 Demonstrates Efficacy in Temozolomide-Resistant Glioblastoma Xenografts, Bypassing Key Resistance Mechanisms
DelMar Pharmaceuticals' VAL-083 (dianhydrogalactitol), a first-in-class DNA-targeting agent, shows significant preclinical efficacy in both temozolomide (TMZ)-sensitive and, notably, TMZ-resistant glioblastoma (GBM) xenograft models. These findings position this compound as a promising therapeutic alternative for a patient population with high unmet medical need, particularly those with tumors exhibiting MGMT-driven resistance to the current standard-of-care chemotherapy.
Glioblastoma is the most aggressive form of brain cancer, and resistance to temozolomide, the frontline chemotherapeutic agent, is a major clinical challenge. This resistance is often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). This compound, however, employs a distinct mechanism of action that circumvents this primary resistance pathway, offering a potential breakthrough for patients with MGMT-unmethylated tumors who typically derive limited benefit from temozolomide.
Efficacy in Preclinical Models
A pivotal preclinical study directly compared the efficacy of this compound in intracranial xenograft models of human glioblastoma using both a TMZ-sensitive cell line (U251, MGMT-negative) and a TMZ-resistant cell line (BT74, MGMT-positive). The results demonstrate that this compound significantly extends survival in both models, irrespective of their sensitivity to temozolomide.
In the TMZ-sensitive U251 model, treatment with this compound at 4 mg/kg resulted in a median survival of 72 days, a significant improvement over the 48-day median survival of the control group.[1][2] Even at a lower dose of 3 mg/kg, this compound extended median survival to 54 days.[1][2]
Crucially, in the TMZ-resistant BT74 xenograft model, this compound also demonstrated a significant survival benefit.[1][2] This is a key finding, as temozolomide is largely ineffective in tumors with high MGMT expression. While specific tumor growth inhibition data was not detailed in the available abstracts, another study in a separate MGMT-unmethylated, TMZ-resistant GBM model (T16) showed that tumors were significantly smaller in this compound-treated mice compared to control (-83%) and bevacizumab-treated (-75%) mice.[3]
| Xenograft Model | MGMT Status | Temozolomide Sensitivity | Treatment Group | Median Survival (days) |
| U251 | Negative | Sensitive | Control | 48 |
| This compound (3 mg/kg) | 54 | |||
| This compound (4 mg/kg) | 72 | |||
| BT74 | Positive | Resistant | Control | Not specified |
| This compound | Significant survival benefit |
Distinct Mechanism of Action
This compound's ability to overcome temozolomide resistance stems from its unique mechanism of action. Unlike temozolomide, which primarily methylates the O6 position of guanine, this compound is a bi-functional alkylating agent that induces interstrand cross-links at the N7 position of guanine.[4][5] These cross-links lead to DNA double-strand breaks, which are not readily repaired by MGMT.[4][5] This fundamental difference in the type of DNA damage inflicted renders the primary resistance mechanism to temozolomide ineffective against this compound.
The DNA damage caused by this compound triggers a cellular response that involves the activation of the homologous recombination (HR) DNA repair pathway.[4] This process is initiated by the sensing of DNA double-strand breaks, leading to the phosphorylation of key proteins such as ATM and the histone variant H2A.X, ultimately resulting in cell cycle arrest and apoptosis.[4]
Experimental Protocols
The preclinical efficacy of this compound was evaluated in intracranial glioblastoma xenograft models. Key aspects of the experimental protocol are summarized below:
Cell Lines:
-
Temozolomide-Sensitive: U251 (MGMT-negative) human glioblastoma cell line.
-
Temozolomide-Resistant: BT74 (MGMT-positive) human glioblastoma cell line.[1][2]
Animal Model:
Tumor Implantation:
-
7.5 x 10^4 cells of either U251 or BT74 were implanted intracranially on day 0.[1]
Treatment:
-
Treatment was initiated on day 18 post-implantation.
-
This compound was administered intraperitoneally (i.p.) three times a week for three weeks.[1][2]
-
Temozolomide was administered at a dose of 30 mg/kg for comparison in some arms of the study.[1][2]
Endpoints:
-
The primary endpoint was overall survival.
-
Disease progression was also monitored through clinical observations and body weight measurements.[1][2]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental design and the molecular mechanism of this compound, the following diagrams are provided.
Conclusion
The preclinical data strongly suggest that this compound has the potential to be a valuable therapeutic option for glioblastoma, particularly for patients with temozolomide-resistant tumors. Its distinct mechanism of action, which circumvents MGMT-mediated resistance, addresses a critical unmet need in the management of this devastating disease. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for glioblastoma patients. It is important to note that while preclinical results are encouraging, recent clinical trial data for this compound in glioblastoma have not shown a benefit over standard of care.[6]
References
- 1. delmarpharma.com [delmarpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. KS03.5.A EVALUATION OF this compound IN GBM AGILE, A PHASE 3 REGISTRATION PLATFORM TRIAL FOR NEWLY DIAGNOSED AND RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTH-25. DIANHYDROGALACTITOL (this compound) REDUCES GLIOBLASTOMA TUMOR GROWTH IN VIVO, UPON BEVACIZUMAB-INDUCED HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Assessing the Therapeutic Window of VAL-083 in Comparison to Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of VAL-083 with other prominent alkylating agents used in oncology, namely temozolomide, carmustine, and lomustine. This analysis is supported by available preclinical and clinical experimental data.
This compound (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated a unique mechanism of action, setting it apart from other agents in its class. It induces interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[1][2] A key feature of this compound is its activity is independent of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair protein, a primary mechanism of resistance to temozolomide.[3] This guide delves into a comparative analysis of the therapeutic window of this compound against other alkylating agents, providing a valuable resource for preclinical and clinical research.
Comparative Efficacy and Toxicity
A crucial aspect of cancer therapeutics is the therapeutic window—the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. This is often assessed preclinically by comparing the in vitro cytotoxicity (IC50) in cancer cell lines with the in vivo toxicity (LD50) in animal models.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for this compound and other alkylating agents in various glioblastoma multiforme (GBM) cell lines.
| Drug | Cell Line | MGMT Status | IC50 (µM) | Reference |
| This compound | U251 | Low | ~2.5 - 5 | [4] |
| SF188 | Low | ~2.5 - 5 | [4] | |
| T98G | High | ~2.5 | [4] | |
| Temozolomide | U87 | Low | 180 (median, 48h) | [5] |
| U251 | Low | 84 (median, 48h) | [5] | |
| T98G | High | >100 | [4] | |
| Carmustine (BCNU) | U87MG | Not Specified | 54.4 | |
| Lomustine (CCNU) | U87MG | Not Specified | 55 |
Note: IC50 values can vary between studies due to different experimental conditions.
In Vivo Acute Toxicity (LD50)
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Not available | Not available | Not available | |
| Temozolomide | Mouse | Intraperitoneal | 125 | |
| Rat | Oral | 315 | ||
| Carmustine (BCNU) | Mouse | Intravenous | 45 | |
| Lomustine (CCNU) | Not available | Not available | Not available |
Limitation: The absence of directly comparable LD50 data for this compound and lomustine in rodents limits a quantitative comparison of the therapeutic index (LD50/ED50) across all four agents. The available toxicity data for lomustine is primarily from canine studies, which cannot be directly compared to rodent data.[4]
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of these alkylating agents are critical to understanding their efficacy and resistance profiles.
This compound Signaling Pathway
This compound's unique mechanism of action allows it to bypass the common resistance pathway involving MGMT.
This compound induces cell death by creating interstrand cross-links at the N7 position of guanine, a mechanism not repaired by MGMT.
General Alkylating Agent Signaling Pathway (Temozolomide, Carmustine, Lomustine)
Temozolomide, carmustine, and lomustine primarily alkylate the O6 position of guanine, a form of DNA damage that can be repaired by MGMT, leading to drug resistance.
Conventional alkylating agents are susceptible to MGMT-mediated DNA repair, a common cause of drug resistance in tumors.
Experimental Protocols
Standardized methodologies are essential for the accurate determination of IC50 and LD50 values.
IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for determining the IC50 value of an alkylating agent using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of the alkylating agent in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Treatment: Replace the cell culture medium with medium containing the different concentrations of the drug. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a software like GraphPad Prism to determine the IC50 value.
LD50 Determination (General Protocol based on OECD Guidelines)
Acute oral toxicity studies are typically conducted in rodents following guidelines from the Organisation for Economic Co-operation and Development (OECD).
General workflow for determining the LD50 value of a compound following OECD guidelines.
Detailed Methodology:
-
Animal Selection and Acclimation: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used. They are acclimated to the laboratory conditions for at least 5 days before the study.
-
Dose Formulation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).
-
Administration: The substance is administered in a single dose via the intended route of clinical application (e.g., oral gavage, intravenous injection). A range of dose levels is used, with a control group receiving the vehicle alone.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) undergo a gross necropsy.
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as probit analysis.
Conclusion
This compound demonstrates a distinct advantage over other alkylating agents by circumventing MGMT-mediated resistance, as evidenced by its potent in vitro activity against both MGMT-proficient and -deficient glioblastoma cell lines. While a direct comparison of the therapeutic window is hampered by the lack of publicly available, directly comparable LD50 data for all agents, the unique mechanism of action of this compound positions it as a promising therapeutic candidate for tumors resistant to conventional alkylating agents. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic index and clinical potential.
References
- 1. onclive.com [onclive.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lomustine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lung toxicity of lomustine in the treatment of progressive gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DelMar Pharmaceuticals Presents Promising Preclinical Data on this compound's Potential to Treat Temozolomide-Resistant Glioblastoma Multiforme (GBM) [prnewswire.com]
VAL-083's Blood-Brain Barrier Permeability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VAL-083's Ability to Cross the Blood-Brain Barrier Against Alternative Chemotherapeutic Agents.
The effective delivery of chemotherapeutic agents to brain tumors is a critical challenge in neuro-oncology, primarily due to the formidable obstacle of the blood-brain barrier (BBB). This guide provides a comparative analysis of the BBB permeability of this compound (dianhydrogalactitol), a novel bi-functional alkylating agent, against two standard-of-care chemotherapeutics for glioblastoma: temozolomide (TMZ) and carmustine (BCNU).
Quantitative Comparison of Blood-Brain Barrier Permeability
The ability of a drug to penetrate the central nervous system (CNS) is a key determinant of its efficacy against brain tumors. The following table summarizes the available quantitative data on the BBB permeability of this compound, temozolomide, and carmustine, primarily focusing on the ratio of drug concentration in the cerebrospinal fluid (CSF) or brain tissue to that in the plasma.
| Drug | Parameter | Value | Species | Study Type | Reference |
| This compound | CSF/Plasma Ratio | 1.24 ± 0.35 | Human | Clinical | [1][2] |
| Temozolomide | CSF/Plasma Ratio | ~20-30% | Human | Clinical | [3] |
| Brain Interstitium/Plasma AUC Ratio | 17.8% | Human | Clinical | ||
| Carmustine | Brain/Plasma Ratio (Intranasal) | Higher Cmax (~2x) and AUC (~3-6x) in brain compared to IV | Rat | Preclinical | [4][5] |
| Brain/Plasma Ratio (Intravenous) | Data not directly comparable; high lipid solubility facilitates crossing | - | - | [6] |
Note: Direct comparison of Carmustine's BBB penetration after intravenous administration is challenging due to the prevalence of studies on local delivery via Gliadel® wafers. The data presented for intranasal delivery suggests potential for brain targeting, though this is a different administration route.
Experimental Protocols
The determination of a drug's ability to cross the BBB involves rigorous preclinical and clinical methodologies. Below are generalized protocols representative of the key experiments cited in the comparison.
In Vivo Assessment of Blood-Brain Barrier Permeability in Animal Models
This protocol outlines a common procedure for quantifying drug concentrations in the brain and plasma of rodents, a crucial step in preclinical drug development.
Objective: To determine the brain-to-plasma concentration ratio of a test compound after systemic administration.
Materials:
-
Test compound (e.g., this compound, temozolomide, carmustine)
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Administration vehicle (e.g., saline, DMSO)
-
Anesthesia
-
Blood collection tubes (heparinized)
-
Brain homogenization buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Compound Administration: Administer the test compound to the animals at a predetermined dose and route (e.g., intravenous, oral).
-
Sample Collection: At various time points post-administration, collect blood samples via cardiac puncture or tail vein. Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove intravascular blood from the brain.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Processing: Process plasma and brain homogenate samples to extract the drug. This typically involves protein precipitation or liquid-liquid extraction.
-
Quantification: Analyze the concentration of the test compound in the processed plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).
Experimental Workflow for In Vivo BBB Permeability Study
Caption: Workflow for a typical in vivo study to determine the brain-to-plasma concentration ratio of a drug.
Signaling Pathways
The cytotoxic effects of this compound, temozolomide, and carmustine are all rooted in their ability to induce DNA damage, which subsequently triggers cellular DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis.
This compound Signaling Pathway
This compound is a bi-functional alkylating agent that induces interstrand crosslinks at the N7 position of guanine. This leads to DNA double-strand breaks and the persistent activation of the homologous recombination (HR) DNA repair pathway.[7][8]
This compound Mechanism of Action
Caption: this compound crosses the BBB and induces DNA interstrand crosslinks, leading to cell death.
Temozolomide Signaling Pathway
Temozolomide is a prodrug that spontaneously converts to its active metabolite, MTIC, which methylates DNA at the O6 and N7 positions of guanine and the N3 position of adenine. The O6-methylguanine lesion, if not repaired by MGMT, leads to mispairing with thymine during DNA replication. This mismatch is recognized by the mismatch repair (MMR) system, which, in a futile cycle of repair attempts, leads to DNA double-strand breaks and activation of the ATM and ATR signaling pathways.[9][10][11]
Temozolomide Mechanism of Action
Caption: Temozolomide's mechanism involves DNA methylation and subsequent activation of the DNA damage response.
Carmustine (BCNU) Signaling Pathway
Carmustine is a nitrosourea that, like this compound, acts as a bifunctional alkylating agent, causing interstrand crosslinks in DNA. This damage inhibits DNA replication and transcription and triggers DNA repair mechanisms and cell death pathways.
Carmustine (BCNU) Mechanism of Action
Caption: Carmustine induces DNA crosslinks, leading to cell cycle arrest and apoptosis.
Conclusion
The available data strongly suggest that this compound possesses a superior ability to cross the blood-brain barrier compared to temozolomide, as evidenced by its significantly higher CSF-to-plasma concentration ratio in clinical studies. While direct quantitative comparisons with intravenously administered carmustine are limited, this compound's efficient CNS penetration represents a significant potential advantage in the treatment of glioblastoma. The distinct mechanism of action of this compound, inducing N7-guanine interstrand crosslinks, further differentiates it from temozolomide and may offer a therapeutic advantage in overcoming resistance mechanisms. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of these agents in the context of their differential BBB permeability.
References
- 1. mdpi.com [mdpi.com]
- 2. P08.47 Dianhydrogalactitol (this compound) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carmustine-induced toxicity, DNA crosslinking and O6-methylguanine-DNA methyltransferase activity in two human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetic study of carmustine in rats after giving single-dose of carmustine API solution, flexible liposomes, in situ nasal gel, optimized flexible liposomes embedded in situ nasal gel, and marketed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Targeted Drug Delivery System of Carmustine: Design, Development, Characterization, in-vitro, ex-vivo evaluation and in-vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Temozolomide Induces Senescence and Repression of DNA Repair Pathways in Glioblastoma Cells via Activation of ATR-CHK1, p21, and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
VAL-083: A Novel Radiosensitizer Outpacing Traditional Therapies in Potentiating Radiation Treatment
For Immediate Release
[City, State] – In the landscape of cancer therapy, the synergy between chemotherapy and radiation has been a cornerstone of treatment, with radiosensitizers playing a pivotal role in enhancing the efficacy of radiation. A comprehensive analysis of VAL-083, a novel bi-functional alkylating agent, reveals a distinct and potent mechanism of action that positions it as a formidable alternative to conventional radiosensitizers like temozolomide, cisplatin, and cetuximab, particularly in the treatment of challenging cancers such as glioblastoma (GBM).
This compound distinguishes itself by inducing interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[1][2][3][4][5][6][7] A key advantage of this mechanism is its independence from the O6-methylguanine-DNA methyltransferase (MGMT) repair pathway, a common cause of resistance to the standard-of-care chemotherapy for GBM, temozolomide.[1][3][4][5][6][7] This unique property allows this compound to be effective in a broader patient population, including those with MGMT-unmethylated tumors who typically show limited response to temozolomide.
Comparative Efficacy and Mechanism of Action
To contextualize the potential of this compound, a comparison with established radiosensitizers is essential.
Temozolomide (TMZ) , an oral alkylating agent, is the current standard of care for newly diagnosed GBM, used concurrently with radiation.[8][9] Its efficacy as a radiosensitizer is most pronounced when administered before radiation, as it creates DNA lesions that interact with and enhance radiation-induced damage.[8][10][11] However, its effectiveness is significantly diminished in tumors with high MGMT expression.
Cisplatin , a platinum-based chemotherapeutic, forms DNA adducts and is believed to sensitize cells to radiation by inhibiting the non-homologous end joining (NHEJ) pathway, a critical process for repairing DNA double-strand breaks induced by radiation.[12][13] This synergistic interaction is dependent on a functional DNA-PK-dependent NHEJ pathway.[12]
Cetuximab , a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), enhances radiosensitivity through a different mechanism. It inhibits the radiation-induced upregulation of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and resistance to therapy.[14] Furthermore, it can promote G2/M cell cycle arrest and delay DNA repair, making cancer cells more susceptible to the cytotoxic effects of radiation.[15]
Preclinical and clinical data suggest this compound's potential to offer a meaningful survival benefit. In a Phase 2 clinical trial for newly diagnosed MGMT-unmethylated GBM, this compound administered with radiation therapy demonstrated a median progression-free survival (PFS) of 9.3 to 9.9 months and a median overall survival (OS) of 19.6 months.[4][5][6][16] Case studies from this trial have highlighted long-term tumor-free survival in some patients.[17] While direct head-to-head trials are limited, these figures are promising when compared to historical data for standard treatments in this patient population.
Quantitative Comparison of Radiosensitizers
| Radiosensitizer | Mechanism of Action | Key Efficacy Data (in relevant cancer types) | Limitations |
| This compound | Induces interstrand DNA cross-links at N7-guanine, leading to double-strand breaks; MGMT-independent.[1][2][3][4][5][6][7] | GBM (MGMT-unmethylated): Median PFS: 9.3-9.9 months; Median OS: 19.6 months (Phase 2).[4][5][6][16] | Myelosuppression is a common adverse event.[3][4][5][6][16] Recent preliminary results from the GBM AGILE trial did not show improved efficacy over standard of care.[18] |
| Temozolomide | DNA methylating agent; creates lesions that enhance radiation damage.[8][11] | GBM: Standard of care in combination with radiation.[8][9] | Ineffective in MGMT-expressing tumors.[1] |
| Cisplatin | Forms DNA adducts; inhibits non-homologous end joining (NHEJ) DNA repair pathway.[12][13] | Widely used in various cancers (e.g., head and neck, cervical) in combination with radiation.[12][13] | Dose-limiting toxicities, including renal damage.[19] |
| Cetuximab | EGFR inhibitor; inhibits radiation-induced HIF-1α upregulation, promotes G2/M arrest, and delays DNA repair.[14][15] | Head and Neck Squamous Cell Carcinoma: Significantly increased locoregional tumor control and overall survival with radiotherapy.[20] | Efficacy can be blunted by cell adhesion to fibronectin.[20][21] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (this compound) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. CTNI-76. PHASE 2 CLINICAL TRIAL OF this compound IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P11.41.B PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM: CASE STUDY REPORTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYST-11 PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTNI-32. PHASE 2 STUDY OF this compound AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Temozolomide – Just a Radiosensitizer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Cisplatin sensitizes cancer cells to ionizing radiation via inhibition of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The anti-EGFR antibody cetuximab sensitizes human head and neck squamous cell carcinoma cells to radiation in part through inhibiting radiation-induced upregulation of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cetuximab enhances radiosensitivity of esophageal squamous cell carcinoma cells by G2/M cycle arrest and DNA repair delay through inhibiting p‐EGFR and p‐ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kintara Therapeutics Presents Case Studies of Glioblastoma Patients Treated with this compound at 2023 European Association for Neuro-Oncology Annual Meeting [prnewswire.com]
- 18. onclive.com [onclive.com]
- 19. Cisplatin radiosensitizes radioresistant human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Cetuximab attenuates its cytotoxic and radiosensitizing potential by inducing fibronectin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VAL-083: A Procedural Guide for Laboratory Professionals
Core Principles of VAL-083 Disposal
The fundamental principle for disposing of this compound is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to protect personnel from exposure. This involves rendering the compound inactive or ensuring its containment within designated hazardous waste streams.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound, including during preparation, administration, and disposal.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption of the cytotoxic agent. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Prevents splashes and aerosol exposure to the eyes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powdered form or when there is a risk of aerosolization. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines a generalized procedure for the safe disposal of various forms of this compound waste.
1. Waste Segregation:
-
Grossly Contaminated Waste: All items heavily contaminated with this compound, such as unused solutions, vials, and grossly contaminated PPE (gloves, gowns), should be segregated into designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" containers. These containers are typically color-coded (e.g., yellow or purple) for easy identification.
-
Trace Contaminated Waste: Items with minimal contamination, such as empty vials, packaging, and lightly contaminated PPE, should also be disposed of in designated cytotoxic waste containers.
-
Sharps: All needles, syringes, and other sharps used for the preparation and administration of this compound must be disposed of in a puncture-resistant sharps container specifically labeled for cytotoxic sharps.
2. Decontamination of Work Surfaces:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated.
-
A two-step cleaning process is recommended:
-
Deactivation: Use a validated chemical deactivating agent. Common deactivating agents for cytotoxic drugs include solutions of sodium hypochlorite (B82951) (bleach) followed by a neutralizing agent like sodium thiosulfate. The specific deactivating agent and contact time should be determined in accordance with institutional guidelines.
-
Cleaning: Following deactivation, clean the surface with a detergent solution and then rinse with water.
-
3. Disposal of Unused this compound:
-
Bulk Quantities: Unused or expired this compound in its powdered or concentrated form is considered bulk chemotherapy waste and must be disposed of as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Diluted Solutions: Unused diluted solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Chemical inactivation prior to disposal may be an option, but the method must be validated and approved by the institution's environmental health and safety department.
4. Final Disposal:
-
All sealed and labeled cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management company.
-
Incineration at high temperatures is the preferred method for the final disposal of chemotherapy waste, as it ensures the complete destruction of the cytotoxic compounds.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
By adhering to these generalized best practices and consulting with institutional safety officers, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
References
Safeguarding Research: Essential Safety and Handling Protocols for VAL-083
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of VAL-083, a potent cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment. As an investigational drug, this compound should be handled with the utmost caution, treating it as a hazardous compound at all times.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE based on guidelines for handling cytotoxic and hazardous drugs, such as those outlined in USP <800>.[1][2][3][4]
| PPE Component | Specification | Standard | Frequency of Change |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves. | ASTM D6978 | Every 30 minutes or immediately if contaminated, torn, or punctured. Two pairs should be worn.[2] |
| Gown | Disposable, impermeable to hazardous drugs, solid front with back closure, long sleeves with tight-fitting elastic or knit cuffs. | Polyethylene-coated polypropylene or similar laminate material. | Every 2-3 hours or immediately if contaminated.[2][5] Must not be worn outside the handling area. |
| Eye Protection | Goggles and a face shield. | ANSI Z87.1 | Required when there is a risk of splashes or aerosols.[6] Safety glasses with side shields are not sufficient.[2] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher. | N95 or Powered Air-Purifying Respirator (PAPR) | Required for handling powders or when there is a risk of aerosol generation.[2][3] Surgical masks are not a substitute.[2] |
| Shoe Covers | Two pairs of disposable, coated shoe covers. | Impermeable material | The outer pair must be removed upon exiting the designated handling area.[2] |
Operational Plan for Handling this compound
All handling of this compound must occur in a designated area with restricted access.[7] This area should be equipped with a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to minimize exposure.[4]
Experimental Workflow
The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.
References
- 1. 503pharma.com [503pharma.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. USP 800 Personal Protective Equipment - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. labproinc.com [labproinc.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
